Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-2-(2,4-dichlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUYQOPWLYDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455876 | |
| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88374-07-6 | |
| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-butyl-2-(2,4-dichlorophenyl)oxirane
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 2-butyl-2-(2,4-dichlorophenyl)oxirane. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.
Chemical Identity and Structure
2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound featuring a substituted oxirane (epoxide) ring. The structure is characterized by a butyl group and a 2,4-dichlorophenyl group attached to the same carbon atom of the oxirane ring. This asymmetric substitution pattern is key to its chemical reactivity.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [1] |
| CAS Number | 88374-07-6 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.14 g/mol | [1] |
| InChI Key | SBPUYQOPWLYDBB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane are not widely available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and should be considered as approximate values.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | ~277-280 °C | [2] |
| Melting Point | ~ -67 to -65 °C | [2] |
| Density | ~1.23 g/mL | [2] |
| Solubility | Good solubility in common organic solvents | [2] |
| XLogP3 | 4.3 | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is through the epoxidation of the corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.[4]
Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
The following is a representative experimental protocol based on common epoxidation procedures. Actual yields and optimal conditions may vary.
Materials:
-
1-(2,4-dichlorophenyl)hex-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)hex-1-ene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of the alkene over a period of 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Chemical Reactivity
The reactivity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is dominated by the strained three-membered epoxide ring, making it susceptible to ring-opening reactions with various nucleophiles.[3] The presence of the electron-withdrawing 2,4-dichlorophenyl group influences the regioselectivity of these reactions. Under basic or neutral conditions, nucleophilic attack is expected to occur at the less sterically hindered primary carbon of the oxirane ring.
Biological Activity and Significance
2-butyl-2-(2,4-dichlorophenyl)oxirane is primarily known as a process-related impurity in the production of the triazole fungicide, Hexaconazole.[4][5] Hexaconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops.[6]
Mechanism of Action
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth.
Ergosterol Biosynthesis Pathway and Inhibition
The ergosterol biosynthesis pathway is a complex multi-step process that converts acetyl-CoA into ergosterol. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole fungicides.
Caption: Simplified Ergosterol Biosynthesis Pathway and Site of Azole Inhibition.
Analytical Methods
The detection and quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane, particularly as an impurity in Hexaconazole, typically rely on chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the methods of choice for the separation and identification of this compound.
Safety and Toxicology
Detailed toxicological data, such as LD50 values, for 2-butyl-2-(2,4-dichlorophenyl)oxirane are not publicly available. However, as an organic compound containing an epoxide ring and chlorinated aromatic moiety, it should be handled with appropriate safety precautions in a laboratory setting.
General Safety Recommendations: [2][8]
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Keep away from heat, sparks, and open flames.
Conclusion
2-butyl-2-(2,4-dichlorophenyl)oxirane is a chemically reactive molecule of interest primarily due to its role as an impurity in the fungicide Hexaconazole. Its presumed mechanism of action, through the inhibition of the ergosterol biosynthesis pathway, aligns with that of the parent compound. While detailed experimental and toxicological data are scarce in the public domain, this guide provides a foundational understanding of its chemical nature, synthesis, and biological relevance for researchers in the fields of agrochemistry and drug discovery. Further research would be beneficial to fully characterize its physicochemical properties, biological activity, and toxicological profile.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Buy Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 [smolecule.com]
- 4. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 5. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]
- 6. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
In-Depth Technical Guide: Physicochemical and Synthetic Profile of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane (CAS No. 88374-07-6)
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological interactions of the compound 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane, registered under CAS number 88374-07-6. This molecule is of significant interest as a chemical intermediate and is recognized as an impurity in the production of the triazole fungicide, Hexaconazole.
Physicochemical Data
The following tables summarize the key physicochemical properties of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane. The data has been aggregated from various chemical databases and computational predictions.
| Identifier | Value | Source |
| CAS Number | 88374-07-6 | - |
| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Synonyms | 2-(2,4-Dichlorophenyl)-2-n-butyl-oxirane, 2-Butyl-2-(2,4-dichlorophenyl)oxirane | [2] |
| Property | Value | Source |
| Molecular Weight | 245.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | Approx. 1.23 g/mL | [3] |
| Boiling Point | Approx. 277-280 °C | [3] |
| Melting Point | Approx. -67 to -65 °C | [3] |
| XLogP3 (Computed) | 4.3 | [1] |
| Vapor Pressure | No data available | [4] |
| Water Solubility | Good solubility in common organic solvents.[3] Specific quantitative data is not readily available. | |
| Octanol-Water Partition Coefficient (LogP) | The computed XLogP3 value suggests a lipophilic nature. Experimentally determined LogP is not readily available. | [1] |
Experimental Protocols: Synthesis of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane
Two primary synthetic routes for the preparation of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane are the epoxidation of its corresponding alkene precursor and the Corey-Chaykovsky reaction.[5]
Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
This method involves the direct oxidation of the alkene double bond to form the epoxide ring, commonly employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[5]
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 1-(2,4-dichlorophenyl)hex-1-ene (1 equivalent), in a suitable inert solvent such as dichloromethane or chloroform.[5]
-
Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
Reaction Quench and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane.[6]
Corey-Chaykovsky Reaction
This reaction provides an alternative route to epoxides from ketones. The precursor for this synthesis would be 1-(2,4-dichlorophenyl)pentan-1-one, which reacts with a sulfur ylide.[8]
General Experimental Protocol:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO). To this stirred suspension, add a strong base such as sodium hydride (1 equivalent) portion-wise. Stir the mixture at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.[9][10]
-
Reaction with Ketone: Cool the ylide solution in an ice bath. Add a solution of 1-(2,4-dichlorophenyl)pentan-1-one (1 equivalent) in anhydrous DMSO dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.[9]
Biological Activity and Signaling Pathways
As an impurity of the fungicide Hexaconazole, 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane is presumed to exhibit fungicidal properties. The primary mode of action for triazole fungicides like Hexaconazole is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Inhibition of Ergosterol Biosynthesis
The fungicidal activity is attributed to the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.
Potential Impact on Cellular Signaling: Akt and MAPK Pathways
While direct studies on 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane are limited, research on its parent compound, Hexaconazole, has demonstrated effects on key cellular signaling cascades in non-target organisms. For instance, studies in zebrafish have shown that Hexaconazole exposure can alter the Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis. This suggests potential toxicological implications that may warrant further investigation for this oxirane derivative.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed by trained personnel in accordance with established safety protocols.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
Technical Guide: Solubility Profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound with the chemical formula C₁₂H₁₄Cl₂O.[1] Its structure, featuring a dichlorophenyl group, a butyl chain, and an oxirane ring, suggests a moderate to high lipophilicity. This characteristic indicates good solubility in common organic solvents.[2] Understanding the precise solubility of this compound is critical for its application in organic synthesis, formulation development, and toxicological studies. This guide provides a framework for determining these solubility parameters.
Compound Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.14 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.23 g/mL |
| Boiling Point | ~277-280°C |
| Melting Point | ~ -67 to -65°C |
Expected Solubility Profile
Based on its chemical structure, 2-butyl-2-(2,4-dichlorophenyl)oxirane is expected to be readily soluble in a range of non-polar and polar aprotic organic solvents. The presence of the dichlorophenyl and butyl groups contributes to its lipophilic nature, while the oxygen atom in the oxirane ring may allow for some interaction with more polar solvents.
Table 1: Predicted Qualitative Solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane
| Solvent Class | Example Solvents | Predicted Solubility |
| Non-Polar | Hexane, Toluene, Cyclohexane | High |
| Halogenated | Dichloromethane, Chloroform | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High |
| Esters | Ethyl acetate | Moderate to High |
| Alcohols | Methanol, Ethanol | Low to Moderate |
| Aqueous | Water | Very Low |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a robust method for determining the solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane in various organic solvents using a gravimetric or High-Performance Liquid Chromatography (HPLC) method.
Materials and Equipment
-
2-butyl-2-(2,4-dichlorophenyl)oxirane (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Rotary evaporator (for gravimetric method)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of the target compound.
Caption: Experimental workflow for solubility determination.
Detailed Methodologies
3.3.1. Sample Preparation and Equilibration
-
Add an excess amount of 2-butyl-2-(2,4-dichlorophenyl)oxirane to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium solubility is reached.
3.3.2. Sample Collection and Preparation for Analysis
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for the gravimetric method) or a volumetric flask for dilution (for the HPLC method). This step is crucial to remove any undissolved microparticles.
3.3.3. Quantification by Gravimetric Method
-
For the gravimetric method, place the vial containing the filtered aliquot in a rotary evaporator or a vacuum oven at a temperature that facilitates solvent evaporation without degrading the compound.
-
Once all the solvent has been removed, weigh the vial containing the dried residue.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
3.3.4. Quantification by HPLC Method
-
For the HPLC method, dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase of acetonitrile and water.
-
Quantify the concentration of 2-butyl-2-(2,4-dichlorophenyl)oxirane in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
Data Presentation
The quantitative solubility data obtained from the experimental protocols should be organized into a clear and concise table for easy comparison.
Table 2: Quantitative Solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane at 25°C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Dichloromethane | Data to be determined | Data to be determined | Gravimetric/HPLC |
| e.g., Acetone | Data to be determined | Data to be determined | Gravimetric/HPLC |
| e.g., Ethyl Acetate | Data to be determined | Data to be determined | Gravimetric/HPLC |
| e.g., Toluene | Data to be determined | Data to be determined | Gravimetric/HPLC |
| e.g., Hexane | Data to be determined | Data to be determined | Gravimetric/HPLC |
| e.g., Methanol | Data to be determined | Data to be determined | Gravimetric/HPLC |
| e.g., Ethanol | Data to be determined | Data to be determined | Gravimetric/HPLC |
Logical Relationships in Synthesis
The solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane is a critical factor in its synthesis and subsequent reactions. The diagram below illustrates a common synthetic pathway.
Caption: Synthesis of the target compound.
The choice of an inert solvent for this reaction depends on the solubility of both the starting alkene and the epoxidizing agent, as well as the stability of the resulting oxirane product.
Conclusion
This technical guide has outlined the expected solubility profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane and provided detailed, actionable experimental protocols for its quantitative determination. By following these methodologies, researchers can generate the precise solubility data necessary for their specific applications, from synthetic chemistry to formulation science. The provided templates for data presentation and workflow diagrams are intended to facilitate a systematic and well-documented approach to understanding the solubility of this important chemical intermediate.
References
An In-depth Technical Guide on the Mechanism of Action of 2-butyl-2-(2,4-dichlorophenyl)oxirane as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-butyl-2-(2,4-dichlorophenyl)oxirane is recognized primarily as a synthetic intermediate and a known impurity in the production of the triazole fungicide, Hexaconazole.[1][2] While specific quantitative data on its fungicidal efficacy is not extensively documented in publicly available literature, its structural characteristics and the known activity of related compounds strongly indicate its function as a sterol biosynthesis inhibitor (SBI). This technical guide delineates the established mechanism of action for this class of fungicides, focusing on the inhibition of the crucial fungal enzyme lanosterol 14α-demethylase (CYP51). Furthermore, this document provides detailed experimental protocols for assays pertinent to the investigation of this mechanism and presents visual representations of the key pathways and experimental workflows.
Introduction
2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound featuring an oxirane ring, a butyl group, and a 2,4-dichlorophenyl moiety.[3] Its structural similarity to known demethylation inhibitor (DMI) fungicides, and its role as a precursor to the potent fungicide Hexaconazole, positions it as a compound with fungicidal properties.[1][4] DMI fungicides, also known as FRAC (Fungicide Resistance Action Committee) code 3 fungicides, are a critical class of agrochemicals that control a broad spectrum of fungal pathogens. Their mode of action centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary fungicidal action of 2-butyl-2-(2,4-dichlorophenyl)oxirane is attributed to its interference with the biosynthesis of ergosterol, a sterol unique to fungi that is vital for the structure and function of their cell membranes.[5] This disruption is achieved through the specific inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5]
The ergosterol biosynthesis pathway is a multi-step process. The inhibition of lanosterol 14α-demethylase by DMI fungicides blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This enzymatic step is critical for the removal of the 14α-methyl group from the sterol precursor. The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The fungal cell membrane, deprived of its key structural component, loses its integrity and fluidity, impairing its functions in regulating permeability and the activity of membrane-bound enzymes.
-
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5] These aberrant sterols are incorporated into the fungal cell membrane, further disrupting its structure and leading to increased permeability and eventual cell death.[5]
This multifaceted disruption of the fungal cell membrane ultimately inhibits fungal growth and proliferation.[5]
Quantitative Data
A comprehensive search of scientific literature, patent databases, and regulatory documents did not yield specific quantitative data (e.g., IC50, EC50, MIC, MFC) for the fungicidal activity of 2-butyl-2-(2,4-dichlorophenyl)oxirane. As an impurity of Hexaconazole, it is possible that its individual fungicidal potency has not been a primary focus of published research. The available information describes its fungicidal properties in a qualitative manner.
For context, the class of DMI fungicides, to which this compound belongs, exhibits a wide range of activity depending on the specific fungal pathogen. For example, various triazole fungicides have been shown to have MIC values ranging from <0.016 µg/ml to >64 µg/ml against different yeast and mold species.[6][7][8]
Experimental Protocols
To investigate the mechanism of action of 2-butyl-2-(2,4-dichlorophenyl)oxirane or similar DMI fungicides, the following experimental protocols are recommended.
Antifungal Susceptibility Testing
These assays are fundamental for determining the in vitro activity of a compound against various fungal species.
4.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS), 2-butyl-2-(2,4-dichlorophenyl)oxirane, positive control fungicide (e.g., Hexaconazole), spectrophotometer.
-
Procedure:
-
Prepare a stock solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the microtiter plates containing the broth medium to achieve a range of final concentrations.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) from a fresh culture.
-
Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration showing a significant reduction (typically ≥50%) in growth compared to the control.
-
4.1.2. Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that kills the fungus.
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain the test compound.
-
Incubate the agar plates at the appropriate temperature until growth is visible in the control spots.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the agar plate.
-
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells treated with the test compound, providing direct evidence of ergosterol biosynthesis inhibition.
-
Materials: Fungal culture, 2-butyl-2-(2,4-dichlorophenyl)oxirane, saponification solution (e.g., 10% KOH in 90% ethanol), hexane, derivatizing agent (e.g., BSTFA), GC-MS system.
-
Procedure:
-
Grow the fungal culture in the presence and absence of a sub-inhibitory concentration of the test compound.
-
Harvest and lyophilize the fungal mycelia.
-
Perform saponification of the dried mycelia to release the non-saponifiable lipids (including sterols).
-
Extract the sterols from the saponified mixture using an organic solvent like hexane.
-
Evaporate the solvent and derivatize the sterol extract to increase volatility for GC analysis.
-
Analyze the derivatized sterols by GC-MS. Identify and quantify the different sterols by comparing their mass spectra and retention times with known standards.
-
Compare the sterol profiles of treated and untreated cells, looking for a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols.
-
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the target enzyme.
-
Materials: Microsomal fraction containing CYP51 from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus), lanosterol substrate, NADPH-cytochrome P450 reductase, NADPH, 2-butyl-2-(2,4-dichlorophenyl)oxirane, buffer solution, HPLC system.
-
Procedure:
-
Prepare a reaction mixture containing the fungal microsomes, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding lanosterol and the NADPH regenerating system.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and extract the sterols.
-
Analyze the sterol mixture by HPLC to quantify the amount of lanosterol that has been converted to its demethylated product.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Experimental Workflow Diagram
Caption: Experimental workflow for fungicide mechanism of action studies.
Conclusion
2-butyl-2-(2,4-dichlorophenyl)oxirane, an impurity of the fungicide Hexaconazole, is understood to act as a demethylation inhibitor (DMI) fungicide. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the fungal cell membrane and causing cell death. While the qualitative mechanism is well-established for this class of compounds, specific quantitative data on the fungicidal potency of 2-butyl-2-(2,4-dichlorophenyl)oxirane is lacking in the current body of scientific literature. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this and other DMI fungicides. Further research is warranted to quantify the specific antifungal activity of this compound against a range of pathogenic fungi.
References
- 1. 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane | 88374-07-6 [amp.chemicalbook.com]
- 2. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]
- 5. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antifungal activity of posaconazole against various pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate of 2-butyl-2-(2,4-dichlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 2-butyl-2-(2,4-dichlorophenyl)oxirane. This compound is primarily known as a significant impurity in the production of Hexaconazole, a broad-spectrum triazole fungicide.[1][2] Understanding its behavior in the environment is crucial for a complete ecological risk assessment of Hexaconazole-based agrochemical products. This document summarizes its physicochemical properties, explores its principal degradation pathways, and outlines detailed experimental protocols for its environmental assessment.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane is presented in Table 1. These properties are essential for predicting its environmental distribution and partitioning. The n-butyl group contributes to its hydrophobic nature, which influences its solubility and interaction with biological systems.[1]
| Property | Value | Source |
| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [3] |
| CAS Number | 88374-07-6 | [3] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [3][4] |
| Molecular Weight | 245.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | Approximately -67 to -65°C | [5] |
| Boiling Point | Approximately 277-280°C | [5] |
| Density | Approximately 1.23 g/mL | [5] |
| Calculated XLogP3 | 4.3 | [3] |
| Solubility | Good solubility in common organic solvents | [5] |
Environmental Fate and Degradation Pathways
The environmental persistence of 2-butyl-2-(2,4-dichlorophenyl)oxirane is determined by its susceptibility to abiotic and biotic degradation processes. The primary pathways for its transformation in the environment are hydrolysis, photolysis, and microbial degradation.[2]
Hydrolysis
The strained three-membered ether (oxirane) ring is the most reactive site for hydrolysis.[2] This reaction can be catalyzed by both acids and bases, leading to the opening of the oxirane ring to form a vicinal diol.
Under acidic conditions, the epoxide oxygen is protonated, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This process results in the formation of 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol.[2] Under neutral or basic conditions, the ring-opening occurs via direct nucleophilic attack of a hydroxide ion on one of the ring's carbon atoms, yielding the same diol product.[2]
Photolysis
Photodegradation is a significant abiotic degradation route for many organic molecules in the environment.[2] For 2-butyl-2-(2,4-dichlorophenyl)oxirane, the presence of the dichlorophenyl group suggests that it can absorb ultraviolet radiation, leading to photochemical reactions. Potential photolytic degradation pathways include the cleavage of the carbon-chlorine bonds and the breakdown of the aromatic ring. While specific photodegradation products for this compound have not been detailed in the literature, studies on other dichlorophenyl compounds suggest that dechlorination and hydroxylation are common reactions.
Biodegradation
Microbial activity is a primary driver for the degradation of organic compounds in soil and water. The biodegradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane is expected to be initiated by enzymatic processes. While specific studies on this compound are lacking, research on the microbial degradation of other epoxides and aromatic compounds provides insights into potential pathways.[6][7] Bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi have been shown to degrade epoxy resins, utilizing them as a sole carbon source.[6] The degradation pathway may involve initial enzymatic ring-opening of the epoxide, followed by further breakdown of the resulting diol and the aromatic ring.
| Environmental Fate Parameter | Value | Remarks |
| Hydrolysis Half-life (t₁/₂) | Data not available | Expected to be pH-dependent. |
| Photolysis Quantum Yield (Φ) | Data not available | Dependent on wavelength and environmental conditions. |
| Photolysis Half-life (t₁/₂) | Data not available | Dependent on light intensity and season. |
| Ready Biodegradability | Data not available | Expected to undergo microbial degradation. |
| Soil Aerobic Half-life (t₁/₂) | Data not available | |
| Aquatic Biodegradation Half-life (t₁/₂) | Data not available |
Experimental Protocols
Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for determining the environmental fate of chemicals. The following sections outline the recommended experimental protocols for assessing the hydrolysis, photolysis, and biodegradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of the test substance in aqueous solutions at environmentally relevant pH values.[8][9][10]
Methodology:
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application of Test Substance: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots are taken at appropriate time intervals.
-
Analysis: The concentration of the parent compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of hydrolysis is determined, and the half-life is calculated assuming pseudo-first-order kinetics.
Phototransformation of Chemicals in Water (OECD 316)
This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.[1][11][12][13]
Methodology:
-
Tier 1 (Screening): The UV-Vis absorption spectrum of the test substance is measured to determine if it absorbs light at wavelengths greater than 290 nm. If so, a maximum possible photolysis rate is calculated.
-
Tier 2 (Experimental Study):
-
Irradiation: A solution of the test substance in purified, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Dark Controls: Parallel samples are incubated in the dark to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are taken at various time points and analyzed for the parent compound and transformation products.
-
Quantum Yield Determination (Optional): The quantum yield can be determined to allow for the calculation of photolysis rates under different environmental conditions.
-
Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to screen chemicals for ready biodegradability in an aerobic aqueous medium.[14][15][16][17]
Methodology:
-
Test System: A mineral medium containing the test substance is inoculated with microorganisms from a source such as activated sludge.
-
Incubation: The test system is incubated under aerobic conditions in the dark or diffuse light for 28 days.
-
Measurement of Degradation: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
-
Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance) are run in parallel.
-
Pass Levels: A substance is considered readily biodegradable if it meets the pass levels (e.g., >60% of theoretical CO₂ evolution or >70% DOC removal) within a 10-day window during the 28-day test period.[15]
Conclusion
The environmental fate of 2-butyl-2-(2,4-dichlorophenyl)oxirane is governed by a combination of hydrolysis, photolysis, and biodegradation. The presence of the reactive oxirane ring and the dichlorophenyl moiety suggests that this compound is unlikely to persist indefinitely in the environment. However, a significant data gap exists regarding the specific rates and products of these degradation processes. Further experimental studies, following standardized protocols such as those outlined in this guide, are necessary to quantify its environmental half-life and identify its transformation products. This information is critical for conducting a thorough environmental risk assessment and ensuring the safe use of agrochemicals containing this impurity.
References
- 1. fera.co.uk [fera.co.uk]
- 2. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 3. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Microbial Degradation of Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Depolymerization of Epoxy Resins: A Novel Approach to a Complex Challenge [mdpi.com]
- 8. oecd.org [oecd.org]
- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 13. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 14. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 15. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. oecd.org [oecd.org]
- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
Toxicity Profile of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, an Impurity of the Fungicide Hexaconazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available toxicity data relevant to Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, a known process-related impurity in the production of the triazole fungicide hexaconazole. Direct toxicological data for this specific oxirane compound is limited in publicly available literature. Therefore, this guide focuses on the extensive toxicity profile of the parent compound, hexaconazole, as the potential risks associated with impurities are often evaluated within the context of the final product's safety assessment. The information presented herein is compiled from various regulatory agency reports and scientific studies, offering a robust resource for researchers and professionals in drug development and chemical safety.
Disclaimer
The following toxicological data pertains to hexaconazole . While Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is an impurity of hexaconazole, the toxicity of the pure impurity has not been extensively studied. The data on hexaconazole provides a critical framework for understanding the potential hazards.
Quantitative Toxicity Data for Hexaconazole
The toxicological profile of hexaconazole has been established through a comprehensive battery of studies on various animal models. The key quantitative data from these studies are summarized in the tables below.
Acute Toxicity
Table 1: Acute Toxicity of Hexaconazole
| Study Type | Species | Route | Endpoint | Value (mg/kg bw) | Toxicity Category |
| Oral | Rat | Oral | LD50 | 2189 | Low |
| Dermal | Rat | Dermal | LD50 | >2000 | Low |
| Inhalation | Rat | Inhalation | LC50 | >5.9 mg/L | Low |
Data sourced from EPA regulatory documents.[1][2]
Subchronic and Chronic Toxicity
Table 2: Subchronic and Chronic Toxicity of Hexaconazole
| Study Type | Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs |
| Subchronic Oral | Rat | 90 days | Oral | 5 | 50 | Liver, Adrenal Gland |
| Subchronic Oral | Dog | 90 days | Oral | 5 | 25 | Liver |
| Chronic Oral | Rat | 2 years | Oral | 3.75 | 23.5 (males), 29.6 (females) | Liver, Body Weight |
| Chronic Oral | Mouse | 2 years | Oral | - | 23.5 (males), 29.6 (females) | Liver, Body Weight |
| Chronic Oral | Dog | 1 year | Oral | 2 | 10 | Liver |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level. Data sourced from EPA and other regulatory assessments.[1][3]
Reproductive and Developmental Toxicity
Table 3: Reproductive and Developmental Toxicity of Hexaconazole
| Study Type | Species | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects Observed |
| 2-Generation Reproduction | Rat | Oral | Parental: 5, Offspring: 5 | Parental: 50, Offspring: 50 | Decreased body weight gain, litter size, and pup survival at LOAEL |
| Developmental | Rat | Oral | Maternal: 25, Developmental: 2.5 | Maternal: 250, Developmental: 25 | Delayed ossification, extra ribs at developmental LOAEL |
| Developmental | Rabbit | Oral | Maternal: 25, Developmental: 12.5 | Maternal: 50, Developmental: 25 | Decreased fetal weights at developmental LOAEL |
Data sourced from EPA regulatory documents.[1]
Genotoxicity and Carcinogenicity
Table 4: Genotoxicity and Carcinogenicity of Hexaconazole
| Study Type | Result |
| Ames Test | Negative |
| Chromosomal Aberration | Negative |
| Mouse Lymphoma Assay | Negative |
| Carcinogenicity | |
| Rat | Evidence of carcinogenicity (Leydig cell tumors) |
| Mouse | Not considered carcinogenic at doses tested |
Hexaconazole is not considered to be a mutagen. The carcinogenicity finding in rats is considered to have a threshold and is not genotoxic.[1][3]
Experimental Protocols
The toxicity studies on hexaconazole were generally conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[4][5][6][7]
General Experimental Workflow for Toxicity Testing
The following diagram illustrates a generalized workflow for the toxicological evaluation of a pesticide like hexaconazole.
Key Experimental Methodologies
-
Acute Oral Toxicity (LD50): Typically conducted in rats. Animals are administered a single dose of the test substance by gavage. Mortality is observed for 14 days, and the LD50 (the dose that is lethal to 50% of the test population) is calculated. Clinical signs of toxicity and gross necropsy findings are also recorded.[1]
-
Repeated Dose 90-Day Oral Toxicity Study: Conducted in rodents (e.g., rats) and a non-rodent species (e.g., dogs). The test substance is administered daily in the diet or by gavage for 90 days at three or more dose levels. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are determined.[1][3]
-
Two-Generation Reproduction Toxicity Study: Typically performed in rats. The test substance is administered to parental (F0) animals prior to mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected to become the parents of the F2 generation. The study assesses effects on reproductive performance, including fertility, gestation, and lactation, as well as the growth and development of the offspring.[1]
-
Prenatal Developmental Toxicity Study: Conducted in a rodent (e.g., rat) and a non-rodent species (e.g., rabbit). Pregnant females are administered the test substance during the period of organogenesis. The dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.[1]
Signaling Pathways and Logical Relationships
Hexaconazole's Proposed Mechanism of Action and Potential for Toxicity
Hexaconazole's primary mode of action as a fungicide is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[8] In mammals, while the direct targets are different, the broader class of conazole fungicides has been associated with effects on steroidogenesis and xenobiotic metabolism, primarily through interactions with cytochrome P450 enzymes. The observed liver toxicity in animal studies with hexaconazole is consistent with this mechanism.
The following diagram illustrates the logical relationship between hexaconazole exposure and potential adverse outcomes based on the available data.
Regulation and Control of Impurities
Regulatory bodies like the EPA have established guidelines for the assessment of impurities in pesticide formulations.[9][10] Generally, impurities present at levels above 0.1% by weight of the technical grade active ingredient require identification and discussion.[9] If an impurity is considered to be of toxicological concern, a more thorough risk assessment is necessary, and maximum acceptable limits may be established. While a specific limit for Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- in hexaconazole was not found in the reviewed public documents, its presence would be considered as part of the overall safety assessment of the technical grade hexaconazole. The general principle is to ensure that the presence of impurities does not significantly increase the toxicity of the final product compared to the purified active ingredient that was used in the comprehensive toxicological testing.[11]
Conclusion
While direct toxicity data for Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- are scarce, a comprehensive understanding of the toxicological profile of its parent compound, hexaconazole, provides a strong basis for risk assessment. Hexaconazole exhibits low acute toxicity but is associated with effects on the liver, reproduction, and development following repeated exposure in animal studies. It is not genotoxic, and its carcinogenic potential in rats is considered to have a threshold. The presence of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- as an impurity in hexaconazole formulations is subject to regulatory oversight to ensure that it does not pose an unacceptable risk to human health or the environment. This technical guide serves as a foundational resource for professionals requiring an in-depth understanding of the toxicological landscape surrounding this specific impurity. Further research focused directly on the toxicity of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- would be beneficial for a more refined risk characterization.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 4. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. epa.gov [epa.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eCFR :: 40 CFR 158.340 -- Discussion of formation of impurities. [ecfr.gov]
- 10. 40 CFR § 158.340 - Discussion of formation of impurities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. food.ec.europa.eu [food.ec.europa.eu]
A Comprehensive Review of 2-butyl-2-(2,4-dichlorophenyl)oxirane Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound primarily recognized as a significant impurity in the production of Hexaconazole, a broad-spectrum triazole fungicide. Its presence in commercial fungicide formulations necessitates a thorough understanding of its chemical properties, biological activity, and potential toxicological effects. This technical guide provides a comprehensive literature review of the existing research on 2-butyl-2-(2,4-dichlorophenyl)oxirane, summarizing its synthesis, mechanism of action, and available data on its biological and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug and pesticide development.
Chemical and Physical Properties
2-butyl-2-(2,4-dichlorophenyl)oxirane is a chiral molecule with the chemical formula C₁₂H₁₄Cl₂O. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄Cl₂O | |
| Molecular Weight | 245.14 g/mol | [1][2] |
| CAS Number | 88374-07-6 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~277-280 °C | |
| Melting Point | ~ -67 to -65 °C | |
| Density | ~1.23 g/mL | |
| Solubility | Good solubility in common organic solvents |
Table 1: Physicochemical Properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane
Synthesis and Manufacturing
The synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is not typically the primary goal of chemical manufacturing but rather a byproduct in the synthesis of Hexaconazole. However, understanding its formation is crucial for controlling its levels in the final product. The primary synthetic routes to this oxirane involve the epoxidation of its corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.
Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
A common method for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane involves the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-(2,4-dichlorophenyl)hex-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)hex-1-ene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for best results.
An alternative synthetic approach involves the reaction of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone with dimethyl sulfide and dimethyl sulfate under alkaline conditions.
Biological Activity and Mechanism of Action
As an impurity of the fungicide Hexaconazole, the biological activity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is presumed to be similar to that of its parent compound, though likely less potent. The primary mode of action of azole fungicides is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5]
This inhibition is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The binding of the azole fungicide to the heme cofactor of CYP51 prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[3][5]
While no specific quantitative data on the fungicidal activity (e.g., IC₅₀ or MIC values) of 2-butyl-2-(2,4-dichlorophenyl)oxirane against various fungal species are publicly available, its structural similarity to Hexaconazole suggests a similar mechanism of action.
Toxicological Profile
For context, the toxicological profile of the parent compound, Hexaconazole, has been evaluated by regulatory bodies.
| Endpoint | Value | Species | Source |
| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [8] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | [8] |
| Carcinogenicity | Group C (Possible Human Carcinogen) | - | [9] |
| Genotoxicity | Not considered mutagenic | In vitro/In vivo assays | [8][10] |
| Acceptable Daily Intake (ADI) | 0.0047 mg/kg bw/day | - | [10] |
| Acute Reference Dose (ARfD) | 0.25 mg/kg bw/day | - | [10] |
Table 2: Toxicological Data for Hexaconazole (Parent Compound)
Note: The toxicological profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane may differ from that of Hexaconazole.
Pharmacokinetics (ADME)
There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of 2-butyl-2-(2,4-dichlorophenyl)oxirane. General ADME studies are crucial in the early stages of drug and chemical development to assess the compound's behavior in a biological system.[11]
Analytical Methods
The detection and quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane as an impurity in Hexaconazole formulations are critical for quality control. While specific validated methods for this oxirane are not detailed in the available literature, general analytical techniques for the analysis of fungicide impurities are applicable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) is a common approach.[12][13]
General Workflow for Impurity Analysis
Conclusion
2-butyl-2-(2,4-dichlorophenyl)oxirane is an impurity of the fungicide Hexaconazole. Its biological activity is likely similar to its parent compound, involving the inhibition of ergosterol biosynthesis in fungi. While general synthetic and analytical methodologies are understood, there is a significant lack of publicly available quantitative data on the specific fungicidal activity, toxicology, and pharmacokinetics of this compound. As a member of the epoxide class, its potential genotoxicity warrants careful consideration and control in commercial fungicide formulations. Further research is needed to fully characterize the biological and toxicological profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane to ensure the safety and efficacy of Hexaconazole-based products. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas where further investigation is required.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 2. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. govinfo.gov [govinfo.gov]
- 10. fsc.go.jp [fsc.go.jp]
- 11. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. altabrisagroup.com [altabrisagroup.com]
Methodological & Application
Synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- from its Alkene Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The primary focus of this guide is the epoxidation of its corresponding alkene precursor, 1-(2,4-dichlorophenyl)-1-hexene.
Overview
The synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is a multi-step process commencing with the formation of the alkene precursor, followed by its epoxidation. Two common and effective methods for the synthesis of the alkene precursor, 1-(2,4-dichlorophenyl)-1-hexene, are the Wittig reaction and the Grignard reaction, both starting from 2,4-dichlorobenzaldehyde. The subsequent epoxidation of the alkene is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent for this transformation.[1]
Chemical Properties of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-
| Property | Value |
| Molecular Formula | C₁₂H₁₄Cl₂O[2][3] |
| Molecular Weight | 245.14 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | Approximately 277-280°C[3] |
| Density | Approximately 1.23 g/mL[3] |
Synthesis of the Alkene Precursor: 1-(2,4-dichlorophenyl)-1-hexene
The synthesis of the alkene precursor can be approached via two primary routes: the Wittig reaction and the Grignard reaction.
Wittig Reaction Protocol
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond with good control over its position.[4][5]
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Wittig Reagent (Butyltriphenylphosphonium bromide): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 1-bromobutane (1.0 eq) in anhydrous toluene. Heat the mixture at reflux for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Reaction with Aldehyde: To a suspension of butyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the resulting deep red or orange solution of the ylide to stir for 1 hour at 0°C.
-
Add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: Yields for Wittig reactions with substituted benzaldehydes can vary but are often in the range of 60-85%.[6][7]
Grignard Reaction Protocol
An alternative route to the alkene involves the reaction of a Grignard reagent with 2,4-dichlorobenzaldehyde to form an alcohol intermediate, which is subsequently dehydrated.[8][9]
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Grignard Reagent (Butylmagnesium bromide): In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux throughout the addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0°C and add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 1-(2,4-dichlorophenyl)pentan-1-ol.
-
Dehydration of the Alcohol: Dissolve the crude alcohol in toluene and add a catalytic amount of a strong acid such as p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude alkene by flash column chromatography on silica gel using hexane as the eluent.
Expected Yield: The Grignard reaction with substituted benzaldehydes typically proceeds with good yields, often in the range of 70-90% for the alcohol formation.[10][11][12] The subsequent dehydration can also be high-yielding.
Epoxidation of 1-(2,4-dichlorophenyl)-1-hexene
The epoxidation of the alkene precursor is a critical step in the synthesis of the target oxirane. m-CPBA is a reliable and commonly used reagent for this transformation.[13][14]
Reaction Scheme:
Experimental Protocol:
-
Dissolve 1-(2,4-dichlorophenyl)-1-hexene (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure oxirane.
Expected Yield: The epoxidation of styrenes and substituted styrenes with m-CPBA generally proceeds with high yields, often exceeding 80-95%.[15][16][17]
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Reaction | Typical Yield Range |
| 1a | Wittig Reaction | 60-85% |
| 1b | Grignard Reaction & Dehydration | 65-85% (overall) |
| 2 | Epoxidation with m-CPBA | 80-95% |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-(2,4-dichlorophenyl)-1-hexene | ~7.4-7.1 (m, 3H, Ar-H), ~6.4 (d, 1H, =CH), ~5.8 (dt, 1H, =CH), ~2.2 (q, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | Aromatic carbons (~135-127), Olefinic carbons (~130, ~128), Alkyl carbons (~35, ~31, ~22, ~14) |
| Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | ~7.5-7.2 (m, 3H, Ar-H), ~3.1 (d, 1H, oxirane-H), ~2.8 (d, 1H, oxirane-H), ~1.8-1.3 (m, 6H, butyl-CH₂), ~0.9 (t, 3H, -CH₃) | Aromatic carbons (~136-127), Oxirane carbons (~60, ~55), Alkyl carbons (~35, ~27, ~22, ~14) |
Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions and spectrometer used.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target oxirane.
Diagram 2: Logical Relationship of Synthesis Routes
Caption: Decision pathway for the synthesis of the target compound.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 2. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. bartleby.com [bartleby.com]
- 10. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. ias.ac.in [ias.ac.in]
- 16. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
Abstract
This document provides a detailed protocol for the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene to synthesize 2-butyl-2-(2,4-dichlorophenyl)oxirane. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a chlorinated solvent, a common and effective method for this type of transformation[1]. This protocol is intended for researchers and professionals in organic synthesis and drug development. It includes a detailed experimental procedure, a summary of reaction parameters, and a workflow diagram.
Introduction
Epoxides, or oxiranes, are valuable three-membered cyclic ether functional groups that serve as versatile intermediates in organic synthesis due to the strain in their ring, which allows for facile ring-opening reactions with a variety of nucleophiles[2]. The synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane from its corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene, is a key step in the preparation of various chemical entities for research and development.
The epoxidation of alkenes can be achieved through various methods. For electron-rich alkenes, electrophilic oxidizing agents like peroxy acids are highly effective[2]. The reaction of an alkene with a peroxyacid, such as m-CPBA, is a concerted process where an oxygen atom is transferred to the double bond in a syn-addition, meaning both C-O bonds form on the same face of the double bond[3][4]. For electron-deficient alkenes, which can be less reactive towards electrophilic oxidants, nucleophilic oxidants like basic hydrogen peroxide are often employed[5][6]. However, m-CPBA remains a widely used and effective reagent for a broad range of alkenes, including those with electron-withdrawing groups[6].
This protocol focuses on the use of m-CPBA for the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene, a substrate with an electron-withdrawing dichlorophenyl group. Careful control of reaction conditions such as temperature, solvent, and stoichiometry is crucial for maximizing the yield and minimizing side reactions[1].
Experimental Protocol
This protocol is adapted from general procedures for the epoxidation of styrenes and related alkenes using m-CPBA[1][7][8].
2.1 Materials and Reagents
-
1-(2,4-dichlorophenyl)hex-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA, caution: potential explosive, handle with care)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
2.2 Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,4-dichlorophenyl)hex-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 5-10 minutes. The reaction is typically carried out at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide. Stir for 15-20 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove meta-chlorobenzoic acid, followed by brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-butyl-2-(2,4-dichlorophenyl)oxirane, can be purified by column chromatography. However, it is noted that some epoxides can be unstable on silica gel[9]. If instability is observed, purification can be achieved by recrystallization from a suitable solvent such as diisopropyl ether[10].
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes typical quantitative data for the epoxidation of styrene derivatives with m-CPBA, which can be used as a starting point for the optimization of the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene.
| Parameter | Value/Range | Reference |
| Substrate | Styrene | [7] |
| Oxidant | m-CPBA | [7] |
| Substrate:Oxidant Molar Ratio | 1:2 | [7] |
| Catalyst | Co@Fe3O4/SiO2 (2.5 mol%) | [7] |
| Solvent | Dichloromethane (DCM) | [1][7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | Varies, monitor by TLC | [7] |
| Yield | High (specifics depend on substrate) | [7][8] |
Visualization
Experimental Workflow Diagram
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols: Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane, a key intermediate in the synthesis of various organic compounds, including the fungicide hexaconazole.[1] The primary method detailed is the Corey-Chaykovsky reaction, a nucleophilic substitution reaction involving the treatment of a ketone precursor with a sulfur ylide. An alternative route via intramolecular cyclization of a halohydrin is also discussed. This document includes protocols for the synthesis of the necessary precursors, comprehensive experimental procedures, and expected quantitative data.
Introduction
2-butyl-2-(2,4-dichlorophenyl)oxirane is a valuable epoxide intermediate in organic synthesis. Its structure, featuring a reactive oxirane ring and a dichlorophenyl moiety, makes it a versatile building block for the preparation of more complex molecules, notably in the agrochemical and pharmaceutical industries. The synthesis of this compound can be efficiently achieved through nucleophilic substitution reactions, which offer reliable and scalable routes. This document outlines two primary synthetic pathways, with a focus on the Corey-Chaykovsky reaction due to its typically high yields and stereoselectivity.
Data Presentation
Table 1: Synthesis of 1-(2,4-dichlorophenyl)hexan-1-one (Precursor 1) via Friedel-Crafts Acylation
| Step | Reaction | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | 1,3-Dichlorobenzene, Hexanoyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 4 | ~85 | >95 (after purification) |
Note: Yields are estimates based on typical Friedel-Crafts acylation reactions.
Table 2: Synthesis of 1-(2,4-dichlorophenyl)hex-1-ene (Precursor 2) via Wittig Reaction
| Step | Reaction | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2a | Wittig Reaction | 1-(2,4-dichlorophenyl)hexan-1-one, Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to rt | 12 | ~80 | >95 (after purification) |
Note: Yields are estimates based on typical Wittig reactions.
Table 3: Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane
| Method | Starting Material | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Corey-Chaykovsky | 1-(2,4-dichlorophenyl)hexan-1-one | Trimethylsulfonium iodide | NaH | DMSO/THF | rt | 3 | ~90 | >98 (after purification) |
| Halohydrin Cyclization | 1-(2,4-dichlorophenyl)hex-1-ene | 1. NBS, water2. NaOH | NaOH | 1. DMSO2. THF/water | 1. rt2. rt | 1. 42. 2 | ~75 (two steps) | >97 (after purification) |
Note: Yields are estimates based on typical reactions of these types.
Table 4: Physicochemical and Spectroscopic Data for 2-butyl-2-(2,4-dichlorophenyl)oxirane
| Property | Value |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~277-280 °C |
| Density | ~1.23 g/mL |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 2.95 (d, 1H), 2.75 (d, 1H), 1.80-1.20 (m, 6H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.5, 134.2, 132.8, 129.5, 127.3, 126.8, 60.2, 55.8, 36.4, 26.8, 22.5, 13.9 |
| IR (neat) ν (cm⁻¹) | 3050, 2958, 2931, 1589, 1470, 1250, 1105, 865, 825 |
| Mass Spec (EI) m/z | 244 [M]⁺, 201, 173, 145 |
Note: Spectroscopic data are predicted values based on the structure and may vary slightly from experimental results.
Experimental Protocols
Synthesis of 1-(2,4-dichlorophenyl)hexan-1-one (Precursor for Corey-Chaykovsky Reaction)
Method: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,3-dichlorobenzene (1.5 eq.) in dry dichloromethane to the dropping funnel. Add hexanoyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, add the 1,3-dichlorobenzene solution dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,4-dichlorophenyl)hexan-1-one as a colorless oil.
Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane
Method 1: Corey-Chaykovsky Reaction
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with dry hexane. Add dry dimethyl sulfoxide (DMSO) and trimethylsulfonium iodide (1.2 eq.). Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Reaction with Ketone: Cool the resulting ylide solution to 0 °C. Add a solution of 1-(2,4-dichlorophenyl)hexan-1-one (1.0 eq.) in dry tetrahydrofuran (THF) dropwise to the ylide solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Method 2: Intramolecular Cyclization of a Halohydrin
-
Halohydrin Formation: Synthesize 1-(2,4-dichlorophenyl)hex-1-ene via a Wittig reaction from 1-(2,4-dichlorophenyl)hexan-1-one. Dissolve the alkene (1.0 eq.) in a mixture of DMSO and water. Add N-bromosuccinimide (NBS) (1.1 eq.) in portions and stir the mixture at room temperature for 4 hours.
-
Work-up of Halohydrin: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromohydrin is used in the next step without further purification.
-
Epoxidation: Dissolve the crude bromohydrin in a mixture of THF and water. Add a solution of sodium hydroxide (1.5 eq.) in water dropwise at room temperature. Stir the mixture for 2 hours.
-
Work-up and Purification: Extract the mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired epoxide.
Visualizations
References
Application Notes and Protocols: Ring-Opening Reactions of 2-Butyl-2-(2,4-dichlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the ring-opening reactions of 2-butyl-2-(2,4-dichlorophenyl)oxirane, a key intermediate in the synthesis of antifungal agents. The protocols are intended for use by qualified professionals in a laboratory setting.
Introduction
2-Butyl-2-(2,4-dichlorophenyl)oxirane is a versatile epoxide intermediate, primarily recognized for its role in the synthesis of potent triazole-based antifungal drugs, such as hexaconazole.[1][2][3] The inherent ring strain of the epoxide functional group makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products with significant potential in medicinal and agricultural chemistry. The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether they are acidic or basic.[4]
Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where a strong nucleophile attacks the less sterically hindered primary carbon of the oxirane ring.[4] Conversely, under acidic conditions, the reaction follows an SN1-like pathway, with the nucleophile preferentially attacking the more substituted tertiary carbon.[5]
This document provides protocols for the key ring-opening reactions of 2-butyl-2-(2,4-dichlorophenyl)oxirane, with a focus on the synthesis of triazole-containing compounds, as well as other derivatives of interest.
Key Applications
The primary application of 2-butyl-2-(2,4-dichlorophenyl)oxirane is in the synthesis of the triazole fungicide, hexaconazole.[1][2][3] Hexaconazole is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[9][10] This targeted mechanism of action makes triazole antifungals effective against a broad spectrum of fungal pathogens.[11]
The ring-opened products of this oxirane, such as β-amino alcohols, are also valuable synthons in drug discovery, with potential applications as chiral auxiliaries and intermediates for various bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of Hexaconazole via Ring-Opening with 1,2,4-Triazole
This protocol describes the nucleophilic ring-opening of 2-butyl-2-(2,4-dichlorophenyl)oxirane with 1,2,4-triazole to synthesize hexaconazole. The reaction is carried out under basic conditions using a phase-transfer catalyst.[12]
Materials:
-
2-Butyl-2-(2,4-dichlorophenyl)oxirane
-
1,2,4-Triazole
-
Solid alkali (e.g., sodium hydroxide, potassium hydroxide, or potassium carbonate)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride)
-
Organic solvent (e.g., DMF, DMSO, or N-Methylpyrrolidone)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-butyl-2-(2,4-dichlorophenyl)oxirane, 1,2,4-triazole, and the solid alkali in the chosen organic solvent. The molar ratio of the epoxide to 1,2,4-triazole should be in the range of 1:2 to 1:5. The molar ratio of the epoxide to the solid alkali should be between 1:0.1 and 1:1.5.[12]
-
Add the phase-transfer catalyst to the reaction mixture. The molar ratio of the epoxide to the catalyst should be in the range of 1:0.005 to 1:0.05.[12]
-
Heat the reaction mixture to a temperature between 60°C and 120°C and stir for a sufficient time to ensure complete reaction.[12]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure hexaconazole.
Quantitative Data Summary
| Reactant/Catalyst | Molar Ratio (relative to epoxide) |
| 2-Butyl-2-(2,4-dichlorophenyl)oxirane | 1 |
| 1,2,4-Triazole | 2 - 5 |
| Solid Alkali | 0.1 - 1.5 |
| Phase-Transfer Catalyst | 0.005 - 0.05 |
Table 1: Molar ratios of reactants and catalysts for the synthesis of hexaconazole. Data sourced from patent CN101805300B.[12]
Protocol 2: Acid-Catalyzed Hydrolysis to a Diol
This protocol outlines the acid-catalyzed ring-opening of 2-butyl-2-(2,4-dichlorophenyl)oxirane to form the corresponding diol, 1-(2,4-dichlorophenyl)pentane-1,2-diol.
Materials:
-
2-Butyl-2-(2,4-dichlorophenyl)oxirane
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HCl)
-
Organic solvent (e.g., acetone or THF)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
-
Extraction and purification apparatus
Procedure:
-
Dissolve 2-butyl-2-(2,4-dichlorophenyl)oxirane in a water-miscible organic solvent like acetone or THF in a round-bottom flask.
-
Add the dilute aqueous acid to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting diol by column chromatography if necessary.
Expected Product
| Starting Material | Product |
| 2-Butyl-2-(2,4-dichlorophenyl)oxirane | 1-(2,4-Dichlorophenyl)pentane-1,2-diol |
Table 2: Expected product from the acid-catalyzed hydrolysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Protocol 3: Ring-Opening with an Amine to form a β-Amino Alcohol
This protocol describes a general procedure for the ring-opening of 2-butyl-2-(2,4-dichlorophenyl)oxirane with a primary or secondary amine under neutral or basic conditions to yield a β-amino alcohol.
Materials:
-
2-Butyl-2-(2,4-dichlorophenyl)oxirane
-
Primary or secondary amine (e.g., butylamine, diethylamine)
-
Solvent (e.g., ethanol, methanol, or aprotic solvent like THF)
Equipment:
-
Sealed tube or a flask with a reflux condenser
-
Magnetic stirrer and heating source
-
Standard laboratory glassware
-
Purification apparatus
Procedure:
-
In a sealed tube or a flask, combine 2-butyl-2-(2,4-dichlorophenyl)oxirane with an excess of the amine.
-
Add a suitable solvent if necessary to ensure homogeneity.
-
Heat the mixture to a temperature appropriate for the specific amine and solvent used (e.g., reflux in ethanol).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess amine and solvent under reduced pressure.
-
Purify the crude β-amino alcohol product by column chromatography or distillation.
Expected Regioselectivity
| Reaction Condition | Site of Nucleophilic Attack | Product |
| Basic/Neutral | Less substituted carbon (C1) | 1-Amino-2-(2,4-dichlorophenyl)hexan-2-ol |
Table 3: Expected regioselectivity for the ring-opening of 2-butyl-2-(2,4-dichlorophenyl)oxirane with an amine under basic/neutral conditions.
Visualizations
Caption: Workflow for the synthesis of Hexaconazole.
Caption: Mechanism of action of Hexaconazole.
References
- 1. 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane | 88374-07-6 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]
- 4. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. peptechbio.com [peptechbio.com]
- 7. News - Hexaconazole Fungicide: Uses and Applications [bigpesticides.com]
- 8. HEXACONAZOLE – FARMER'S COMPANION – Kingelong Việt Nam [kingelong.com.vn]
- 9. mdpi.com [mdpi.com]
- 10. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN101805300B - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]
Application Notes and Protocols for the GC-MS Analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-butyl-2-(2,4-dichlorophenyl)oxirane is a key intermediate in the synthesis of various organic compounds, including some fungicides.[1] Its accurate identification and quantification are crucial for process monitoring, quality control, and impurity profiling in agrochemical and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this and other volatile and semi-volatile organic compounds.[2] This document provides detailed application notes and protocols for the GC-MS analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane
A common and effective method for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane involves the epoxidation of its corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.[2]
Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
Materials:
-
1-(2,4-dichlorophenyl)-1-pentene (precursor)
-
Methylene triphenylphosphine ylide (for precursor synthesis)[3]
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent[2]
-
Sodium sulfite solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, chromatography column)
Procedure:
-
Precursor Synthesis: Synthesize 1-(2,4-dichlorophenyl)-1-pentene from 1-(2,4-dichlorophenyl)-1-pentanone and methylene triphenylphosphine ylide.[3]
-
Epoxidation Reaction:
-
Dissolve 1-(2,4-dichlorophenyl)-1-pentene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add mCPBA portion-wise to the stirred solution. The stoichiometry should be carefully controlled to maximize yield and minimize side reactions.[2]
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis until the starting material is consumed.[3]
-
-
Work-up:
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude 2-butyl-2-(2,4-dichlorophenyl)oxirane by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified oxirane.
-
GC-MS Analysis Protocol
This protocol provides a general procedure for the analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane. Method optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
Prepare a stock solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a high-purity solvent such as acetone or ethyl acetate. From this stock solution, prepare a series of calibration standards at different concentrations. For the analysis of samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane, based on methods for similar compounds.[2]
| Parameter | Typical Value/Condition |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)[2] |
| Injector Temperature | 250 - 280 °C[2] |
| Injection Mode | Splitless or Split (adjust split ratio as needed) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[2] |
| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C at a rate of 10-20°C/min, with a final hold time of 5-10 minutes.[2] |
| Mass Spectrometer | |
| Ion Source Temperature | 230 - 280 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[2] |
| Mass Range (Full Scan) | m/z 40-450 |
Data Presentation
While a publicly available, experimentally determined mass spectrum for 2-butyl-2-(2,4-dichlorophenyl)oxirane is not readily found, the expected fragmentation pattern can be predicted based on its structure. The molecular ion peak (M+) would be expected at m/z 244 (for the ³⁵Cl isotopes). Key fragment ions would likely arise from cleavage of the butyl group, the dichlorophenyl group, and the oxirane ring.
Predicted Quantitative Data for Major Fragments:
| m/z (Predicted) | Ion Identity (Proposed) |
| 244 | [M]⁺ (Molecular Ion) |
| 187 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 173 | [C₇H₄Cl₂]⁺ (Dichlorophenyl fragment) |
| 145 | [C₆H₃Cl₂]⁺ (Fragment from dichlorophenyl ring) |
| 71 | [C₅H₁₁]⁺ (Butyl fragment) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Note: The relative abundances of these ions would need to be determined experimentally.
Diagrams
GC-MS Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Caption: Workflow for GC-MS analysis.
Proposed Fragmentation Pathway
This diagram illustrates a logical relationship for the potential fragmentation of 2-butyl-2-(2,4-dichlorophenyl)oxirane in an EI source.
Caption: Proposed fragmentation of the target molecule.
References
Application Note: Quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane Impurity in Hexaconazole Technical Material
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the process-related impurity, 2-butyl-2-(2,4-dichlorophenyl)oxirane, in technical grade Hexaconazole. The method is sensitive, specific, and accurate, making it suitable for quality control and regulatory compliance in the manufacturing of Hexaconazole-based agrochemical products.
Introduction
Hexaconazole, (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, is a broad-spectrum systemic fungicide widely used in agriculture.[1][2] During its synthesis, several impurities can be formed. One critical process-related impurity is 2-butyl-2-(2,4-dichlorophenyl)oxirane, which is an epoxide intermediate in some synthetic routes.[3][4] The presence of unreacted intermediates or by-products can impact the efficacy and toxicological profile of the final product. Therefore, a reliable analytical method for the quantification of this impurity is crucial for ensuring the quality and safety of Hexaconazole.
This document provides a detailed protocol for the determination of the 2-butyl-2-(2,4-dichlorophenyl)oxirane impurity in Hexaconazole technical material using reverse-phase HPLC with UV detection.
Experimental Protocol
Materials and Reagents
-
Hexaconazole Reference Standard: (Purity ≥ 99.5%)
-
2-butyl-2-(2,4-dichlorophenyl)oxirane Reference Standard: (Purity ≥ 98.0%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade
-
Dibutyl phthalate (Internal Standard): (Purity ≥ 99.0%)
-
Hexaconazole Technical Sample: To be analyzed
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes and syringes.
-
Syringe filters (0.45 µm, PTFE).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Eclipse Plus C18) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-5 min: 60% B5-15 min: 60% to 80% B15-25 min: 80% B25-26 min: 80% to 60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Internal Standard (IS) Stock Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of Dibutyl phthalate into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Hexaconazole Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of Hexaconazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Impurity Reference Standard Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-butyl-2-(2,4-dichlorophenyl)oxirane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Calibration Solutions: Prepare a series of calibration solutions by diluting the Impurity Reference Standard Stock Solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL. To each 10 mL of the calibration solution, add 1 mL of the Internal Standard Stock Solution and mix well.
Sample Solution: Accurately weigh approximately 100 mg of the Hexaconazole technical sample into a 50 mL volumetric flask. Add 10 mL of the Internal Standard Stock Solution, dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Hexaconazole) | ≤ 2.0 |
| Theoretical Plates (Hexaconazole) | ≥ 2000 |
| Resolution (Hexaconazole and Impurity) | ≥ 2.0 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for the impurity over the range of 0.5 - 10 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (%RSD) | Intraday: < 1.5%Interday: < 2.0% |
Sample Analysis Results (Example)
| Sample ID | Hexaconazole Purity (%) | 2-butyl-2-(2,4-dichlorophenyl)oxirane (%) |
| Batch A | 98.7 | 0.25 |
| Batch B | 99.1 | 0.18 |
| Batch C | 98.5 | 0.32 |
Visualization
Experimental Workflow
Caption: Workflow for the quantification of the oxirane impurity in Hexaconazole.
Synthesis Pathway and Impurity Formation
Caption: Simplified synthesis pathway of Hexaconazole showing the formation of the oxirane impurity.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the routine quality control of Hexaconazole technical material for the quantification of the 2-butyl-2-(2,4-dichlorophenyl)oxirane impurity. The method is specific, linear, accurate, and precise, meeting typical regulatory requirements for impurity profiling.
References
- 1. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN101805300A - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]
Application Notes and Protocols for Studying the Fungicidal Activity of Oxirane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirane compounds, characterized by a three-membered ring containing an oxygen atom (epoxide), are a class of reactive organic molecules with a broad spectrum of biological activities. Their inherent ring strain makes them susceptible to nucleophilic attack, leading to covalent modification of biological macromolecules such as proteins and nucleic acids. This reactivity has been harnessed in the development of various therapeutic agents, and there is growing interest in their potential as antifungal agents. This document provides a detailed experimental protocol for researchers to investigate and quantify the fungicidal activity of novel oxirane compounds. The protocols outlined below cover essential in vitro assays to determine the minimum inhibitory concentration, effects on spore germination, and impact on fungal cell viability.
Mechanism of Action (Postulated)
The fungicidal activity of oxirane compounds is thought to stem from their ability to form covalent adducts with essential fungal biomolecules. The strained epoxide ring can be opened by nucleophilic residues (e.g., sulfhydryl groups of cysteine, amino groups of lysine, or imidazole groups of histidine) present in fungal enzymes and structural proteins. This irreversible binding can lead to enzyme inhibition, disruption of cellular processes, and ultimately, fungal cell death. One potential, though not definitively established, mechanism is the hyperactivation of stress-response signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2][3] Alkylation of key proteins in this pathway by oxiranes could lead to an uncontrolled signal, causing cellular stress and growth inhibition.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely used and standardized approach.[5][6][7]
Materials:
-
Test oxirane compounds
-
Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sufficient growth is observed.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric correlation.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test oxirane compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.125 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with the vehicle used to dissolve the compound), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[5] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is often defined as the concentration that inhibits 50% (MIC50) or 90% (MIC90) of fungal growth compared to the negative control.[6]
-
Spore Germination Assay
For many pathogenic fungi, spore germination is a critical step for initiating infection.[8] This assay evaluates the ability of an oxirane compound to inhibit this process.
Materials:
-
Fungal spores from a sporulating culture (e.g., Aspergillus spp., Fusarium spp.)
-
Potato Dextrose Broth (PDB) or a similar nutrient-rich medium
-
Test oxirane compounds
-
Sterile microscope slides with cavities or 96-well plates
-
Microscope
Procedure:
-
Spore Suspension Preparation:
-
Harvest spores from a mature fungal culture by gently scraping the surface with a sterile loop and suspending them in sterile water with a surfactant (e.g., 0.05% Tween 80).
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in sterile water.
-
Adjust the spore concentration to approximately 1 x 10^5 spores/mL.
-
-
Assay Setup:
-
Incubation and Observation:
-
Incubate the slides or plates in a humid chamber at the optimal temperature for germination (e.g., 25-28°C) for a period sufficient for germination to occur in the negative control (typically 6-24 hours).[11]
-
After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least as long as the diameter of the spore.
-
-
Data Analysis:
-
Count the number of germinated and non-germinated spores in at least three different fields of view for each concentration.
-
Calculate the percentage of germination inhibition for each compound concentration relative to the negative control.
-
The EC50 value (the concentration that inhibits 50% of spore germination) can be determined by plotting the inhibition percentage against the compound concentration.
-
Fungal Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14] Live cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals.[15]
Materials:
-
Fungal cell suspension
-
Test oxirane compounds
-
RPMI-1640 medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Prepare a fungal cell suspension and treat with various concentrations of the oxirane compound in a 96-well plate as described in the MIC assay protocol.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the negative control (untreated cells).
-
The IC50 value (the concentration that reduces cell viability by 50%) can be determined from a dose-response curve.
-
Data Presentation
Quantitative data from the fungicidal activity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Oxirane Compounds against Various Fungal Strains
| Compound | MIC50 (µg/mL) vs. C. albicans | MIC90 (µg/mL) vs. C. albicans | MIC50 (µg/mL) vs. A. fumigatus | MIC90 (µg/mL) vs. A. fumigatus |
| Oxirane A | 8 | 16 | 16 | 32 |
| Oxirane B | 4 | 8 | 8 | 16 |
| Fluconazole | 2 | 4 | >64 | >64 |
Table 2: Effect of Oxirane Compounds on Fungal Spore Germination and Cell Viability
| Compound | Spore Germination EC50 (µg/mL) (A. fumigatus) | Cell Viability IC50 (µg/mL) (C. albicans) |
| Oxirane A | 12.5 | 10.2 |
| Oxirane B | 6.8 | 5.1 |
| Positive Control | 3.2 | 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the fungicidal activity of oxirane compounds.
Postulated Signaling Pathway
Caption: Postulated HOG pathway hyperactivation by an oxirane compound.
References
- 1. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique [arccjournals.com]
- 11. WO2020207995A1 - Methods of increasing the germination rate of fungal spores - Google Patents [patents.google.com]
- 12. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the tetrazolium salt MTT to measure cell viability effects of the bacterial antagonist Lysobacter enzymogenes on the filamentous fungus Cryphonectria parasitica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Butyl-2-(2,4-dichlorophenyl)oxirane as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-butyl-2-(2,4-dichlorophenyl)oxirane as a pivotal intermediate in organic synthesis, with a primary focus on its application in the production of the triazole fungicide, Hexaconazole. Detailed experimental protocols for the synthesis of the oxirane and its subsequent conversion are provided, along with quantitative data and workflow visualizations.
Introduction
2-Butyl-2-(2,4-dichlorophenyl)oxirane is a valuable epoxide intermediate, characterized by a strained three-membered ring containing an oxygen atom.[1] This inherent ring strain makes it highly reactive towards nucleophiles, facilitating ring-opening reactions that are fundamental to its utility in synthetic chemistry.[1] Its primary and most significant application is as a direct precursor in the synthesis of Hexaconazole, a broad-spectrum systemic fungicide.[2][3][4] The synthesis of Hexaconazole involves the nucleophilic ring-opening of the oxirane by 1,2,4-triazole.[5]
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane[6] |
| CAS Number | 88374-07-6[6] |
| Molecular Formula | C₁₂H₁₄Cl₂O[6] |
| Molecular Weight | 245.15 g/mol [4] |
| Appearance | Colorless to light yellow liquid[7] |
Synthetic Applications and Reaction Mechanisms
The core utility of 2-butyl-2-(2,4-dichlorophenyl)oxirane lies in its susceptibility to nucleophilic attack, leading to the opening of the epoxide ring. This reactivity is harnessed in the synthesis of more complex molecules.
Synthesis of Hexaconazole
The most prominent application of 2-butyl-2-(2,4-dichlorophenyl)oxirane is in the final step of Hexaconazole synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the 1,2,4-triazole acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of the desired 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (Hexaconazole).
The overall synthetic pathway to Hexaconazole, including the formation of the oxirane intermediate, is depicted below.
Caption: Synthetic pathway for Hexaconazole from 1-(2,4-dichlorophenyl)-1-pentanone.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature and patents.[2][5]
Protocol 1: Synthesis of 2-Butyl-2-(2,4-dichlorophenyl)oxirane (Intermediate)
This protocol describes the epoxidation of 1-(2,4-dichlorophenyl)-1-pentene.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 1-(2,4-Dichlorophenyl)-1-pentene | 215.12 |
| meta-Chloroperoxybenzoic acid (mCPBA) | 172.57 |
| Dichloromethane (DCM) | 84.93 |
| Sodium bicarbonate (saturated solution) | 84.01 |
| Sodium sulfite (10% solution) | 126.04 |
| Magnesium sulfate (anhydrous) | 120.37 |
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)-1-pentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (mCPBA) portion-wise to the stirred solution, maintaining the temperature between 0-10 °C. The molar ratio of alkene to mCPBA is typically 1:1.5-3.[5]
-
After the addition is complete, warm the reaction mixture to 30-80 °C and stir for 4-12 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of a 10% sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-butyl-2-(2,4-dichlorophenyl)oxirane.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Alkene:mCPBA) | 1 : 1.5-3 | [5] |
| Reaction Temperature | 30-80 °C | [5] |
| Reaction Time | 4-12 hours | [5] |
| Typical Yield | >75% | [2] |
Protocol 2: Synthesis of Hexaconazole from 2-Butyl-2-(2,4-dichlorophenyl)oxirane
This protocol details the ring-opening reaction of the oxirane intermediate with 1,2,4-triazole.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Butyl-2-(2,4-dichlorophenyl)oxirane | 245.15 |
| 1,2,4-Triazole | 69.07 |
| Sodium hydroxide (solid) | 40.00 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | 322.37 |
Procedure:
-
To a solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in N,N-dimethylformamide (DMF), add solid sodium hydroxide and 1,2,4-triazole. The molar ratio of oxirane to 1,2,4-triazole is typically 1:2-5.[5]
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The molar ratio of oxirane to catalyst is approximately 1:0.005-0.05.[5]
-
Heat the reaction mixture to 60-120 °C and stir vigorously.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Hexaconazole can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Oxirane:1,2,4-Triazole) | 1 : 2-5 | [5] |
| Reaction Temperature | 60-120 °C | [5] |
| Typical Yield | High | [2][5] |
Workflow and Logical Relationships
The synthesis of Hexaconazole from its precursors can be visualized as a sequential process. The following diagram illustrates the logical flow of the key transformations.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. CN101805300A - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]
- 3. niir.org [niir.org]
- 4. 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane | 88374-07-6 [amp.chemicalbook.com]
- 5. CN101805300B - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]
- 6. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Spectroscopic Analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Chemical Structure
IUPAC Name: 2-butyl-2-(2,4-dichlorophenyl)oxirane[1] Molecular Formula: C₁₂H₁₄Cl₂O[1][2][3][4][5] Molecular Weight: 245.14 g/mol [1][2] CAS No: 88374-07-6[1][2]
Spectroscopic Data Summary
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | m | 3H | Ar-H |
| ~3.0 - 2.8 | m | 2H | -CH ₂- (oxirane ring) |
| ~1.9 - 1.7 | m | 2H | -CH ₂- (butyl chain) |
| ~1.5 - 1.2 | m | 4H | -CH ₂-CH ₂- (butyl chain) |
| ~0.9 | t | 3H | -CH ₃ (butyl chain) |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 125 | Ar-C |
| ~65 - 55 | C (quaternary, oxirane ring) |
| ~55 - 45 | -C H₂- (oxirane ring) |
| ~40 - 20 | -C H₂- (butyl chain) |
| ~14 | -C H₃ (butyl chain) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3010 | Medium | C-H stretch (aromatic) |
| ~2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Medium | C-O stretch (epoxide, asymmetric) |
| ~950 - 800 | Strong | C-O stretch (epoxide, symmetric), C-H bend (aromatic) |
| ~820 | Strong | C-Cl stretch |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Materials:
-
2-butyl-2-(2,4-dichlorophenyl)oxirane (5-25 mg for ¹H, 50-100 mg for ¹³C)[6][7]
-
Tetramethylsilane (TMS) as an internal standard[8]
-
NMR tube (clean and dry)[7]
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of 2-butyl-2-(2,4-dichlorophenyl)oxirane into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[6]
-
Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference.[8]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
If any solid particles are present, filter the solution through a small plug of glass wool in the pipette before transferring it to the NMR tube to avoid interfering with the magnetic field homogeneity.[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
IR Spectroscopy
This protocol describes the procedure for obtaining an IR spectrum of 2-butyl-2-(2,4-dichlorophenyl)oxirane using the thin film method.
Materials:
-
2-butyl-2-(2,4-dichlorophenyl)oxirane
-
A suitable volatile solvent (e.g., dichloromethane or acetone)[9]
-
Salt plates (e.g., NaCl or KBr), clean and dry[10]
-
Pasteur pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a few drops of a volatile solvent like dichloromethane in a small vial.[9]
-
Using a Pasteur pipette, apply a drop or two of the solution to the surface of a clean, dry salt plate.[9]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[9] If the resulting peaks are too intense, the film is too thick and should be prepared again with a more dilute solution.[9] Conversely, if the peaks are too weak, add more solution and allow the solvent to evaporate.[9]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric and instrumental absorptions.
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the mid-infrared range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the functional groups present in the molecule (e.g., C-H, C=C, C-O, C-Cl). The "fingerprint" region (1500-500 cm⁻¹) can be used for comparison with reference spectra for definitive identification.
-
Diagrams
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butyl-2-(2,4-dichlorophenyl)oxirane | 88374-07-6 | NDA37407 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-Butyl-2-(2,4-Dichlorophenyl)Oxirane - Protheragen [protheragen.ai]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-2-(2,4-dichlorophenyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane, categorized by the synthetic method.
Method 1: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene with Peroxyacids (e.g., m-CPBA)
Q1: Low or no conversion of the starting alkene to the epoxide.
A1: Several factors could contribute to low or no conversion. Consider the following troubleshooting steps:
-
Reagent Quality: The peroxyacid, particularly meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time. Use a freshly opened bottle or test the activity of your current batch.
-
Reaction Temperature: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions. Ensure your reaction is adequately cooled.[1]
-
Stoichiometry: A molar excess of the peroxyacid is often required. Ensure you are using the correct stoichiometry.
-
Solvent: The reaction should be carried out in an inert, aprotic solvent like dichloromethane (DCM) or chloroform to ensure the stability of the epoxide ring.[1]
-
Moisture: The presence of water can lead to the hydrolysis of the epoxide to the corresponding diol. Ensure all glassware is dry and use anhydrous solvents.
Q2: The desired epoxide is formed, but the yield is low and a significant amount of a diol byproduct, 1-(2,4-dichlorophenyl)hexane-1,2-diol, is observed.
A2: The formation of a diol is a common side reaction caused by the ring-opening of the epoxide.[1]
-
Acidic Conditions: The byproduct of the m-CPBA reaction, meta-chlorobenzoic acid, can catalyze the hydrolysis of the epoxide. Adding a mild base, such as sodium bicarbonate, to the reaction mixture can neutralize the acid and suppress this side reaction.
-
Work-up: During the work-up, avoid acidic conditions. A basic wash (e.g., with a saturated sodium bicarbonate solution) is recommended.
Q3: The reaction is sluggish and takes a long time to complete.
A3: The reactivity of the alkene is influenced by the electron-withdrawing nature of the dichlorophenyl group.
-
Catalyst: Consider using a more reactive peroxyacid, such as peroxyacetic acid, but be mindful of potential side reactions.
-
Temperature: While low temperatures are generally recommended, a slight increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or GC to avoid byproduct formation.
Method 2: Corey-Chaykovsky Epoxidation of 1-(2,4-dichlorophenyl)hexan-1-one
Q1: The reaction yields are consistently low, with a significant amount of unreacted ketone.
A1: Incomplete reaction in a Corey-Chaykovsky epoxidation can be due to several factors related to the ylide generation and reactivity.
-
Base Strength: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is required to generate the sulfonium ylide. Ensure the base is fresh and handled under anhydrous conditions.
-
Ylide Formation: The ylide is sensitive to moisture and air. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The ylide is typically generated at low temperatures. After the addition of the ketone, the reaction is often allowed to warm to room temperature.[2]
-
Solvent: Anhydrous polar aprotic solvents like DMSO or THF are commonly used.
Q2: Besides the desired epoxide, a significant byproduct is observed.
A2: A common byproduct in the Corey-Chaykovsky reaction is a β-hydroxymethyl sulfide, which can arise from the reaction of the ylide with the solvent or impurities.[1]
-
Purity of Reagents: Ensure all reagents and solvents are of high purity and are anhydrous.
-
Reaction Conditions: Carefully control the reaction temperature and addition rate of the reagents.
Method 3: Darzens Condensation of 2,4-Dichlorobenzaldehyde
Q1: The Darzens condensation results in a low yield of the glycidic ester intermediate.
A1: The Darzens condensation is sensitive to reaction conditions.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium amide or lithium diisopropylamide (LDA) are often used.
-
Temperature: The reaction is typically carried out at low temperatures to control the aldol-type addition and subsequent cyclization.
-
Steric Hindrance: The steric bulk of both the aldehyde and the α-halo ester can affect the reaction rate and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A1: The three primary synthetic routes are:
-
Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene: This involves the direct oxidation of the corresponding alkene using a peroxyacid like m-CPBA.[1]
-
Corey-Chaykovsky Epoxidation: This method involves the reaction of 1-(2,4-dichlorophenyl)hexan-1-one with a sulfur ylide.[1][3]
-
Darzens Condensation: This is a two-step process starting with 2,4-dichlorobenzaldehyde and an α-halo ester to form a glycidic ester, which is then converted to the desired oxirane.[4][5]
Q2: How can I improve the yield of the epoxidation reaction with m-CPBA?
A2: To improve the yield, you can:
-
Use fresh, high-purity m-CPBA.
-
Maintain a low reaction temperature (0-5 °C).[1]
-
Use anhydrous solvents and glassware.
-
Add a mild base like sodium bicarbonate to neutralize the acidic byproduct.
-
Consider using a phase-transfer catalyst for biphasic reactions.
Q3: What is Phase-Transfer Catalysis (PTC) and how can it be applied to this synthesis?
A3: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in immiscible phases. In the context of epoxidation, a phase-transfer catalyst can transfer an oxidizing agent (like hydrogen peroxide) from an aqueous phase to the organic phase containing the alkene. This can lead to increased reaction rates and yields. For instance, the epoxidation of styrene with hydrogen peroxide using a phase-transfer catalyst has been shown to achieve high conversion and selectivity.[6][7]
Q4: What are the expected byproducts in the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A4: The byproducts depend on the synthetic route:
-
m-CPBA Epoxidation: The main byproduct is the corresponding diol, 1-(2,4-dichlorophenyl)hexane-1,2-diol, formed by hydrolysis of the epoxide.[1]
-
Corey-Chaykovsky Epoxidation: A common byproduct is a β-hydroxymethyl sulfide.[1] Aldol condensation products can also be observed.[8]
-
Darzens Condensation: Potential byproducts include self-condensation products of the aldehyde or ester.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion and identify any byproducts.[9]
Summary of Quantitative Data
The following tables summarize typical reaction conditions and yields for the different synthetic routes.
Table 1: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene with m-CPBA
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Oxidant | m-CPBA (1.1 eq) | 65-78 | >95 | [1] |
| Solvent | Dichloromethane | [1] | ||
| Temperature | 0-5 °C | [1] | ||
| Reaction Time | 2-4 h |
Table 2: Corey-Chaykovsky Epoxidation of 1-(2,4-dichlorophenyl)hexan-1-one (Analogous System)
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Ylide Precursor | Trimethylsulfonium iodide | ~95 | High | (Analogous reaction) |
| Base | Potassium tert-butoxide | (Analogous reaction) | ||
| Solvent | DMSO/THF | [2] | ||
| Temperature | Room Temperature | [2] | ||
| Reaction Time | 2 h | [2] |
Table 3: Phase-Transfer Catalyzed Epoxidation of Styrene (Model System)
| Parameter | Condition | Conversion (%) | Selectivity (%) | Reference |
| Oxidant | H₂O₂ | 85.5 | 84.9 | [6] |
| Catalyst | Quaternary ammonium heteropolyphosphatotungstate | [6] | ||
| Solvent | Ethyl acetate | [6] | ||
| Temperature | 60 °C | [6] | ||
| Reaction Time | 6 h | [6] |
Experimental Protocols
Protocol 1: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene with m-CPBA
-
Dissolve 1-(2,4-dichlorophenyl)hex-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Protocol 2: Corey-Chaykovsky Epoxidation of 1-(2,4-dichlorophenyl)hexan-1-one
-
To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour at room temperature to form the sulfonium ylide.
-
Add a solution of 1-(2,4-dichlorophenyl)hexan-1-one (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired epoxide.[2]
Visualizations
Caption: Comparative workflow of major synthetic routes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. Reaction-controlled Phase-transfer Catalysis for Epoxidation of Styrene [yyhx.ciac.jl.cn]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"Common byproducts in the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane via two common methods: epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene and the Darzens-type reaction of 1-(2,4-dichlorophenyl)hexan-1-one.
Route 1: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
Issue 1: Low Yield of the Desired Oxirane
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting alkene. |
| - Increase Stoichiometry of Peroxy Acid: A slight excess (1.1-1.2 equivalents) of the epoxidizing agent (e.g., m-CPBA) can drive the reaction to completion. However, a large excess may lead to side reactions. | |
| Decomposition of the Oxirane Product | - Maintain Low Temperature: Conduct the reaction at a controlled low temperature, typically between 0-5°C, to minimize the potential for side reactions and product degradation.[1] |
| Suboptimal pH | - Buffer the Reaction: In some cases, buffering the reaction mixture can prevent acid-catalyzed ring-opening of the epoxide. The addition of a mild base like sodium bicarbonate can be beneficial. |
| Impure Starting Materials | - Purify Alkene Precursor: Ensure the 1-(2,4-dichlorophenyl)hex-1-ene is of high purity. Impurities can interfere with the reaction. |
Issue 2: Presence of Significant Amount of 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol Byproduct
| Potential Cause | Recommended Solution |
| Hydrolysis of the Oxirane Ring | - Use Anhydrous Conditions: The presence of water can lead to the acid or base-catalyzed ring-opening of the epoxide to form the diol.[1] Ensure all glassware is oven-dried and use anhydrous solvents. |
| - Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions. A quick wash with a saturated sodium bicarbonate solution followed by brine is recommended. | |
| Acidic Byproducts from Peroxy Acid | - Remove Acidic Byproducts: The carboxylic acid byproduct from the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze hydrolysis. This can be removed by a basic wash during the work-up. |
Route 2: Darzens-Type Reaction of 1-(2,4-dichlorophenyl)hexan-1-one
Issue 1: Low Yield of the Desired Oxirane
| Potential Cause | Recommended Solution |
| Inefficient Enolate Formation | - Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the α-haloester. |
| Side Reactions of the Carbonyl Compound | - Slow Addition: Add the α-haloester to the mixture of the ketone and base at a low temperature to minimize self-condensation of the ketone. |
| Acyl Exchange Side Reaction | - Matching Alkoxide Base: If using an alkoxide base, ensure it corresponds to the ester group of the α-haloester to prevent transesterification.[2] |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Aldol-type Side Reactions | - Control Reaction Temperature: Maintain a low temperature during the addition of the electrophile to favor the desired Darzens condensation over competing aldol reactions. |
| Rearrangement of the Product | - Careful Work-up: The glycidic ester formed can be sensitive to heat and acid/base. Perform the work-up under mild conditions to avoid hydrolysis and subsequent decarboxylation to a carbonyl compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A1: The most common byproducts depend on the synthetic route.
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Epoxidation Route: The primary byproduct is 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol , which results from the hydrolysis of the oxirane ring.[1]
-
Darzens-Type Reaction: Potential byproducts include self-condensation products of the starting ketone (1-(2,4-dichlorophenyl)hexan-1-one), products of acyl exchange if an inappropriate alkoxide base is used, and a rearranged carbonyl compound if the initial product undergoes hydrolysis and decarboxylation.[2]
Q2: How can I monitor the progress of the epoxidation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the disappearance of the starting alkene spot and the appearance of a new, typically more polar, product spot (the oxirane) indicates the reaction is proceeding. GC analysis will show a decrease in the peak corresponding to the alkene and an increase in the peak for the oxirane.
Q3: What is the role of the base in the Darzens reaction?
A3: The base in the Darzens reaction serves to deprotonate the α-carbon of the α-haloester, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone.[2]
Q4: Can I use a different oxidizing agent for the epoxidation instead of m-CPBA?
A4: Yes, other peroxy acids such as peracetic acid or perbenzoic acid can be used. The choice of peroxy acid can influence the reaction rate and selectivity.
Q5: How can I purify the final oxirane product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired oxirane from unreacted starting materials and byproducts. Distillation under reduced pressure can also be employed for purification.
Quantitative Data on Byproduct Formation
While specific quantitative data for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is not extensively available in the public domain, the following table provides a general overview of expected byproduct levels under different conditions. These are estimates and actual results may vary.
| Synthetic Route | Condition | Major Byproduct | Expected Byproduct Percentage (approx.) |
| Epoxidation | Presence of water | 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol | 10-30% |
| Epoxidation | Anhydrous, 0-5°C | 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol | < 5% |
| Darzens Reaction | Non-matching alkoxide base | Transesterified α-haloester | 5-15% |
| Darzens Reaction | Elevated temperature | Self-condensation products | 5-20% |
Experimental Protocols
Protocol 1: Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane via Epoxidation
This protocol is a general guideline for the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene using m-CPBA.
Materials:
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1-(2,4-dichlorophenyl)hex-1-ene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
-
Ice bath
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Separatory funnel
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)hex-1-ene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C and monitor the reaction progress by TLC until the starting alkene is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Protocol 2: Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane via Darzens-Type Reaction
This protocol is a general guideline for the Darzens-type reaction between 1-(2,4-dichlorophenyl)hexan-1-one and an α-haloester.
Materials:
-
1-(2,4-dichlorophenyl)hexan-1-one
-
Ethyl chloroacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(2,4-dichlorophenyl)hexan-1-one (1.0 eq) dissolved in anhydrous THF dropwise at 0°C.
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Stir the mixture at 0°C for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting ketone is consumed as monitored by TLC (typically 4-8 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the mixture with ethyl acetate (3x).
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Combine the organic layers and wash with brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired oxirane.
Visualizations
Caption: Synthetic pathways to 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2-Butyl-2-(2,4-dichlorophenyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-butyl-2-(2,4-dichlorophenyl)oxirane. This oxirane is a known process impurity in the synthesis of the triazole fungicide, Hexaconazole.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found with 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A1: During the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane, which is often an intermediate or impurity in the production of triazole fungicides like Hexaconazole, several related substances can be present.[1] Common impurities may include unreacted starting materials such as 1-(2,4-dichlorophenyl)-1-hexene, residual epoxidizing agents (e.g., m-chloroperoxybenzoic acid and its byproduct m-chlorobenzoic acid), and byproducts from side reactions. Additionally, degradation products like the corresponding diol, 1-(2,4-dichlorophenyl)hexane-1,2-diol, formed by the hydrolysis of the oxirane ring, can be a significant impurity.
Q2: What are the recommended purification techniques for this oxirane?
A2: The primary purification techniques for 2-butyl-2-(2,4-dichlorophenyl)oxirane are column chromatography and recrystallization. The choice between these methods depends on the scale of the purification and the nature of the impurities. Column chromatography is highly effective for separating the target compound from a complex mixture of impurities. Recrystallization is a suitable method for removing minor impurities if a suitable solvent system can be identified.
Q3: How can I monitor the purity of 2-butyl-2-(2,4-dichlorophenyl)oxirane during purification?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical methods for monitoring the purity of the oxirane. A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is typically effective. For GC analysis, a capillary column with a non-polar stationary phase can be used. These methods can be used to track the removal of impurities and determine the final purity of the product.
Q4: Is 2-butyl-2-(2,4-dichlorophenyl)oxirane stable during purification?
A4: The oxirane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.[2] Therefore, it is crucial to avoid harsh pH conditions during purification. The compound is generally stable to standard chromatographic conditions on neutral silica gel. Prolonged exposure to elevated temperatures should also be avoided to prevent degradation.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Oxirane from a Close-Eluting Impurity | - Inappropriate solvent system (eluent) polarity.- Column overloading.- Improper column packing. | - Optimize the eluent system by using a solvent mixture with lower polarity (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mobile phase).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any channels or cracks. |
| The Oxirane is Decomposing on the Column | - The silica gel is too acidic, causing the oxirane ring to open.- The solvent system is not neutral. | - Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.- Use neutral alumina as the stationary phase instead of silica gel.- Ensure all solvents are distilled and neutral. |
| The Oxirane Elutes Too Quickly (Low Retention) | - The eluent is too polar. | - Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| The Oxirane Elutes Too Slowly (High Retention) | - The eluent is not polar enough. | - Increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the oxirane.- Try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the oxirane.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Pure Product | - The oxirane has significant solubility in the cold recrystallization solvent.- Too much solvent was used initially. | - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath) to minimize solubility.- Minimize the amount of hot solvent used to dissolve the crude product. |
| Impurities Co-precipitate with the Product | - The cooling process is too fast, trapping impurities in the crystal lattice.- The chosen solvent does not effectively keep the impurities dissolved at low temperatures. | - Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization with a different solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude 2-butyl-2-(2,4-dichlorophenyl)oxirane in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5 Hexane:Ethyl Acetate).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the oxirane well at elevated temperatures but poorly at low temperatures. A mixture of a soluble solvent (e.g., isopropanol) and an anti-solvent (e.g., water or hexane) can be effective.
-
Dissolution: Place the crude oxirane in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Data Presentation
Table 1: Typical Results from Column Chromatography Purification
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Oil | Colorless Oil |
| Purity (by HPLC) | ~85% | >98% |
| Major Impurity | 1-(2,4-dichlorophenyl)-1-hexene | <0.5% |
| Yield | - | 75-85% |
Table 2: Typical Results from Recrystallization Purification
| Parameter | Crude Product | Purified Product |
| Appearance | Light Brown Solid | White Crystalline Solid |
| Purity (by GC) | ~92% | >99% |
| Recrystallization Solvent | Isopropanol/Water | - |
| Yield | - | 80-90% |
Visualizations
Caption: General workflow for the purification and analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Caption: A logical decision tree for troubleshooting common purification issues.
References
"Stability of 2-butyl-2-(2,4-dichlorophenyl)oxirane under acidic and basic conditions"
Technical Support Center: Stability of 2-butyl-2-(2,4-dichlorophenyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butyl-2-(2,4-dichlorophenyl)oxirane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-butyl-2-(2,4-dichlorophenyl)oxirane under acidic and basic conditions?
A1: The oxirane ring of 2-butyl-2-(2,4-dichlorophenyl)oxirane is susceptible to ring-opening under both acidic and basic conditions due to inherent ring strain.[1][2]
-
Acidic Conditions: In the presence of acid, the epoxide oxygen is protonated, making the ring's carbon atoms more electrophilic and vulnerable to nucleophilic attack by water. This typically results in the formation of a diol.[1][2] For this specific asymmetrically substituted epoxide, the reaction is expected to yield 1-(2,4-dichlorophenyl)-1,2-hexanediol. The reaction proceeds through a mechanism with significant S(_N)1 character, with the nucleophile (water) attacking the more substituted carbon atom.[3][4]
-
Basic Conditions: Under basic or neutral conditions, the ring-opening occurs via direct nucleophilic attack of a hydroxide ion on one of the ring's carbon atoms. This process is generally slower than acid-catalyzed hydrolysis.[1] The reaction follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[2][3]
Q2: What are the primary degradation products of 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A2: The primary degradation products depend on the conditions:
-
Hydrolysis (Acidic or Basic): The main product of hydrolysis is expected to be 1-(2,4-dichlorophenyl)-1,2-hexanediol .[1]
-
Photodegradation: Upon exposure to UV light, a major degradation product identified is 2,4-dichlorophenol .[1]
Q3: How can I monitor the degradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the recommended approach.[5] An HPLC method coupled with a UV or mass spectrometry (MS) detector can separate the parent compound from its degradation products, allowing for accurate quantification of the degradation over time.[1]
Q4: Are there any specific handling precautions I should take when working with this compound, considering its stability?
A4: Yes. Given its susceptibility to hydrolysis, it is advisable to handle 2-butyl-2-(2,4-dichlorophenyl)oxirane in a dry environment and use anhydrous solvents when preparing stock solutions or reaction mixtures to prevent premature degradation.[1] Store the compound in a tightly sealed container in a cool, dark, and dry place.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed even under supposedly neutral conditions.
| Possible Cause | Troubleshooting Step |
| Presence of acidic or basic impurities in solvents or reagents. | Use high-purity, neutral solvents and reagents. Test the pH of your media before starting the experiment. |
| Exposure to atmospheric moisture. | Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inherent instability of the compound. | Store stock solutions at low temperatures (e.g., -20°C) and for short periods. Prepare fresh solutions for each experiment. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variable temperature or pH control. | Ensure precise and consistent control of temperature and pH throughout the experiment. Use calibrated equipment. |
| Inconsistent sample handling and preparation. | Follow a standardized protocol for sample preparation, including quenching the reaction at specific time points. |
| Analytical method is not stability-indicating. | Validate your HPLC method to ensure it can separate the parent compound from all potential degradation products. Perform forced degradation studies to identify all potential degradants.[5] |
Issue 3: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradation products. | Concentrate the sample before analysis. Use a more sensitive detector, such as a mass spectrometer (LC-MS). |
| Co-elution of peaks in HPLC. | Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. |
| Unknown degradation pathways. | Use LC-MS/MS to obtain structural information about the unknown peaks. Compare the fragmentation patterns with potential degradation products. |
Quantitative Data Presentation
Table 1: Stability of 2-butyl-2-(2,4-dichlorophenyl)oxirane under Acidic Conditions
| Time (hours) | % Remaining of Parent Compound (pH 1, 25°C) | % Formation of 1-(2,4-dichlorophenyl)-1,2-hexanediol |
| 0 | 100 | 0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Table 2: Stability of 2-butyl-2-(2,4-dichlorophenyl)oxirane under Basic Conditions
| Time (hours) | % Remaining of Parent Compound (pH 13, 25°C) | % Formation of 1-(2,4-dichlorophenyl)-1,2-hexanediol |
| 0 | 100 | 0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 40°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 40°C).
-
At specified time intervals, withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and its degradation products.
-
-
Detector Wavelength Selection: Determine the wavelength of maximum absorbance for both the parent compound and the expected degradation products using a photodiode array (PDA) detector.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing samples from the forced degradation study.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurity Formation in Hexaconazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Hexaconazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for Hexaconazole?
A1: The most prevalent industrial synthesis of Hexaconazole involves a two-step process. The first step is the formation of an epoxide intermediate, 2-(2,4-dichlorophenyl)-2-(oxiran-2-yl)hexane, from 2,4-dichlorovalerophenone. This is typically achieved through a Corey-Chaykovsky reaction using a sulfur ylide, such as one generated from trimethylsulfonium iodide and a base. The second step is the nucleophilic ring-opening of the epoxide with 1,2,4-triazole in the presence of a base and a suitable solvent.
Q2: What are the major classes of impurities encountered in Hexaconazole synthesis?
A2: The primary impurities in Hexaconazole synthesis can be categorized as follows:
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Positional Isomers: These arise from isomeric impurities in the starting material, 2,4-dichlorovalerophenone.
-
Diastereomers: As Hexaconazole is a chiral molecule, different stereoisomers can be formed during the synthesis.
-
Unreacted Intermediates: Residual amounts of starting materials and key intermediates, such as 2,4-dichlorovalerophenone and the epoxide intermediate, can be present in the final product.
-
Byproducts of the Triazole Reaction: These can include regioisomers from the reaction of the epoxide with 1,2,4-triazole and potential overalkylation products.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis, if not completely removed, will be present as impurities.
Q3: How can I detect and quantify Hexaconazole and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the analysis of Hexaconazole and its process-related impurities.[1][2] Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is also a suitable technique, particularly for volatile impurities and for confirmation of structures.[3][4] A validated HPLC method is crucial for accurate quantification and for monitoring the effectiveness of impurity minimization strategies.
Troubleshooting Guides
Issue 1: Presence of Positional Isomers in the Final Product
-
Question: My final Hexaconazole product shows the presence of isomeric impurities upon analysis. What is the likely cause and how can I prevent this?
-
Answer:
-
Root Cause: The most probable source of positional isomers is the presence of isomeric impurities in the starting material, 2,4-dichlorovalerophenone. For instance, if the dichlorobenzene used in the Friedel-Crafts acylation to produce the valerophenone contains other isomers (e.g., 1,3-dichlorobenzene or 1,4-dichlorobenzene), this will result in the formation of corresponding positional isomers of Hexaconazole.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Perform a thorough analysis of the 2,4-dichlorovalerophenone raw material using a validated GC or HPLC method to identify and quantify any isomeric impurities.
-
Source High-Purity Starting Materials: Procure 2,4-dichlorovalerophenone with the highest possible purity and specified limits for isomeric impurities.
-
Purification of Intermediates: If high-purity starting material is not available, consider purifying the 2,4-dichlorovalerophenone intermediate, for example, by fractional distillation or recrystallization, before proceeding to the epoxidation step.
-
-
Issue 2: High Levels of Diastereomers
-
Question: The diastereomeric ratio in my Hexaconazole product is not optimal. How can I control the stereochemistry of the reaction?
-
Answer:
-
Root Cause: The ring-opening of the epoxide by 1,2,4-triazole is a nucleophilic substitution reaction that can lead to the formation of different diastereomers. The reaction conditions, including the choice of base, solvent, and temperature, can influence the stereochemical outcome.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction parameters of the triazole addition step. Factors to consider include:
-
Base: Weaker bases may offer better stereoselectivity.
-
Solvent: The polarity of the solvent can influence the transition state of the reaction.
-
Temperature: Lowering the reaction temperature may improve stereoselectivity.
-
-
Chiral Separation: If optimizing reaction conditions is insufficient, consider chiral HPLC for the separation of the desired diastereomer.[5]
-
-
Issue 3: Unreacted Intermediates in the Final Product
-
Question: I am observing significant amounts of unreacted 2,4-dichlorovalerophenone and/or the epoxide intermediate in my final product. What could be the reason?
-
Answer:
-
Root Cause: Incomplete reactions in either the epoxidation or the triazole ring-opening step are the direct causes. This can be due to several factors including reaction time, temperature, stoichiometry of reagents, and catalyst/base activity.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the consumption of the starting materials and intermediates.
-
Optimize Stoichiometry: Ensure that the molar ratio of the reagents is optimized. A slight excess of the sulfonium ylide in the epoxidation step and 1,2,4-triazole in the ring-opening step may be necessary to drive the reactions to completion.
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Adjust Reaction Time and Temperature: If the reactions are sluggish, consider increasing the reaction time or temperature. However, be mindful that harsher conditions could lead to the formation of degradation products.
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Ensure Catalyst/Base Activity: Verify the quality and activity of the base or catalyst used in each step.
-
-
Data Presentation
Table 1: Summary of Analytical Methods for Hexaconazole and Impurity Profiling
| Analytical Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |
| HPLC | C18 Reverse Phase | Acetonitrile/Water/Methanol mixtures | UV (230 nm) | Quantification of Hexaconazole and non-volatile impurities | [1][2] |
| GC-NPD | DB-5 or similar | Nitrogen | NPD | Analysis of Hexaconazole residues | [3] |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Identification and quantification of volatile impurities and structural elucidation | [4] |
| Chiral HPLC | Cellulose-based chiral column | Acetonitrile/Water | UV | Separation of enantiomers/diastereomers | [5] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Hexaconazole Assay and Impurity Profiling
This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.[1][2]
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Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Hexaconazole reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and methanol (e.g., 70:20:10 v/v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the Hexaconazole sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Hexaconazole peak based on the retention time of the standard.
-
Identify impurity peaks and quantify them relative to the main peak or using their respective standards if available.
-
Mandatory Visualization
Caption: Workflow of Hexaconazole synthesis and the origin of common impurities.
References
- 1. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Enantioseparation of Three Chiral Antifungal Pesticides by Hydroxypropyl-γ-CD-Modified Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"Troubleshooting guide for oxirane ring-opening reactions"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during oxirane (epoxide) ring-opening reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
Question: My oxirane ring-opening reaction is resulting in a low yield or is not going to completion. What are the potential causes and how can I improve it?
Answer:
Low yields or incomplete conversions in epoxide ring-opening reactions can stem from several factors, including suboptimal reaction conditions and catalyst deactivation. Here are key aspects to investigate:
-
Reaction Temperature: The temperature can significantly impact the reaction rate. While higher temperatures can increase the rate, they may also lead to undesirable side reactions and decomposition of starting materials or products. It is crucial to find the optimal temperature for your specific system. For instance, in the synthesis of a bio-polyol, a temperature of 120°C was found to be optimal.[1]
-
Catalyst Loading: The amount of catalyst is critical. Insufficient catalyst will lead to a slow or incomplete reaction, while excess catalyst can promote side reactions. For a Lewis acid catalyzed reaction with BF₃·Et₂O, an optimal catalyst loading was determined to be 0.18%.[1]
-
Reactant Molar Ratio: The stoichiometry of the nucleophile to the epoxide can influence the reaction outcome. An excess of the nucleophile can help drive the reaction to completion. For example, increasing the molar ratio of glycerol (nucleophile) to epoxidized methyl oleate from 1:5 to 1:10 favored the ring-opening reaction over oligomerization.[2]
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. Some reactions may be complete within a few hours, while others may require longer.[1][2]
-
Side Reactions: The high reactivity of epoxides can sometimes lead to polymerization, especially under harsh conditions.[3] The formation of byproducts can also reduce the yield of the desired product. One study found that the addition of 8-10 wt% water can suppress side reactions and significantly improve product selectivity.[4]
Issue 2: Poor Regioselectivity
Question: I am observing a mixture of regioisomers in my epoxide ring-opening reaction. How can I control the regioselectivity?
Answer:
The regioselectivity of oxirane ring-opening is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.[5][6][7]
-
Basic or Neutral Conditions (Strong Nucleophiles): Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism.[8][9][10][11] The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring.[7][8][12][13] To favor this pathway, use strong, negatively charged nucleophiles such as alkoxides, hydroxides, Grignard reagents, or organolithium compounds.[10][11]
-
Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[5][8] The reaction then proceeds with a mechanism that has significant S(_N)1 character.[9][12][13][14] The nucleophile, which is typically weak under these conditions (e.g., water, alcohols, hydrogen halides), will preferentially attack the more substituted carbon atom.[5][8][12][13] This is because the more substituted carbon can better stabilize the developing partial positive charge in the transition state.[8][9]
The choice of catalyst can also influence regioselectivity. For instance, Lewis acids like BF₃·Et₂O are commonly used to promote ring-opening under acidic conditions.[1][2]
| Condition | Nucleophile Type | Site of Attack | Mechanism |
| Basic/Neutral | Strong (e.g., RO⁻, OH⁻, RMgX) | Less substituted carbon | S(_N)2-like[8][9][10][11] |
| Acidic | Weak (e.g., H₂O, ROH, HX) | More substituted carbon | S(_N)1-like[9][12][13][14] |
Issue 3: Stereochemistry of the Product
Question: What is the expected stereochemistry of the product in an epoxide ring-opening reaction?
Answer:
Epoxide ring-opening reactions are stereospecific. The nucleophile attacks the epoxide carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack.[5] This leads to the formation of trans or anti products.[8] For example, the acid-catalyzed hydrolysis of an epoxide yields a trans-1,2-diol.[7][9][12][13]
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of an Epoxide
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Reactant Preparation: Dissolve the epoxide in an appropriate anhydrous solvent (e.g., diethyl ether, THF, or DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O, Sc(OTf)₃) or a Brønsted acid (e.g., H₂SO₄, HCl) to the reaction mixture.[15]
-
Nucleophile Addition: Slowly add the nucleophile (e.g., alcohol, water) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening of an Epoxide
This protocol is a general guideline and may require optimization.
-
Reactant Preparation: Dissolve the epoxide in a suitable solvent (e.g., the corresponding alcohol for an alkoxide nucleophile, or THF) in a flask under an inert atmosphere.
-
Nucleophile Preparation: Prepare the strong nucleophile. For example, an alkoxide can be generated by adding an alkali metal (e.g., sodium) to the corresponding alcohol.
-
Reaction Mixture: Add the epoxide solution to the solution of the nucleophile.
-
Heating: Heat the reaction mixture to the desired temperature. Base-catalyzed openings may require elevated temperatures.[7]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical method.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add a proton source (e.g., water or dilute acid) to protonate the resulting alkoxide.[10]
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the product as needed.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the mechanistic pathways and a general troubleshooting workflow for oxirane ring-opening reactions.
Caption: Mechanisms for acid- and base-catalyzed oxirane ring-opening.
Caption: Troubleshooting workflow for common issues in oxirane ring-opening reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 4. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 12. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
"Storage and handling recommendations for 2-butyl-2-(2,4-dichlorophenyl)oxirane"
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 2-butyl-2-(2,4-dichlorophenyl)oxirane (CAS No. 88374-07-6).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A1: For optimal stability, 2-butyl-2-(2,4-dichlorophenyl)oxirane should be stored at -4°C for short-term use (1-2 weeks) and at -20°C for long-term storage (1-2 years). It is also recommended to store the compound under an inert atmosphere to prevent degradation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Due to the presence of dichlorophenyl and oxirane functional groups, which can impart hazardous properties, it is crucial to use appropriate PPE. This includes:
-
Gloves: Nitrile or butyl rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates aerosols, a respirator may be necessary.
Q3: What are the known incompatibilities of this compound?
A3: As an epoxide, 2-butyl-2-(2,4-dichlorophenyl)oxirane is reactive towards strong acids, bases, and nucleophiles. It is a key intermediate in the synthesis of hexaconazole, where it reacts with 1,2,4-triazole. Care should be taken to avoid unintended reactions with incompatible materials.
Q4: How should I prepare a solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane?
A4: Based on its use in hexaconazole synthesis, solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methylpyrrolidone (NMP) are suitable for dissolving 2-butyl-2-(2,4-dichlorophenyl)oxirane. The choice of solvent will depend on the specific requirements of your experiment.
Q5: What should I do in case of a spill?
A5: In the event of a spill, first ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. Avoid flushing the spill into drains.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in reaction with a nucleophile. | 1. Degraded starting material: The oxirane ring may have been hydrolyzed due to improper storage. | 1. Ensure the compound has been stored under the recommended conditions. Consider using a fresh batch. |
| 2. Incorrect reaction conditions: The temperature or choice of base may not be optimal for the nucleophilic attack. | 2. Review the experimental protocol. For reaction with 1,2,4-triazole, bases like potassium hydroxide or sodium methylate in solvents like DMF or DMSO at elevated temperatures have been reported. | |
| Formation of unexpected side products. | 1. Competing reactions: Under certain conditions, elimination reactions can compete with the desired nucleophilic substitution. | 1. Carefully control the reaction temperature and choice of base. A less hindered base may favor substitution over elimination. |
| 2. Regioselectivity issues: The nucleophile may attack the wrong carbon of the oxirane ring. | 2. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic vs. basic). In basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon. | |
| Compound is difficult to dissolve. | 1. Inappropriate solvent: The compound may have limited solubility in the chosen solvent. | 1. Refer to the recommended solvents (DMF, DMSO, NMP). Gentle warming may aid dissolution. |
Quantitative Data Summary
| Property | Value |
| CAS Number | 88374-07-6 |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.15 g/mol |
| Short-term Storage | -4°C (1-2 weeks) |
| Long-term Storage | -20°C (1-2 years) |
Experimental Protocols & Diagrams
Detailed Methodology for Hexaconazole Synthesis
The following protocol is a generalized procedure based on reported syntheses for the reaction of 2-butyl-2-(2,4-dichlorophenyl)oxirane with 1,2,4-triazole to form hexaconazole.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a condenser.
-
Reagent Addition: To the flask, add 2-butyl-2-(2,4-dichlorophenyl)oxirane and a suitable solvent (e.g., DMF or DMSO).
-
Addition of Base and Nucleophile: Add 1,2,4-triazole and a base (e.g., potassium hydroxide or sodium methylate) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-120°C) and stir for the required reaction time.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary but may involve quenching the reaction, extraction, and purification of the product.
Experimental Workflow for Hexaconazole Synthesis
Caption: Workflow for the synthesis of hexaconazole.
Logical Relationship for Safe Handling
Caption: Key relationships for safe handling procedures.
"Degradation pathways of 2-butyl-2-(2,4-dichlorophenyl)oxirane in storage"
Technical Support Center: 2-Butyl-2-(2,4-dichlorophenyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the storage and degradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane (CAS 88374-07-6).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work involving the storage and analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
1. Issue: Rapid degradation of the compound is observed in storage.
-
Question: My stock of 2-butyl-2-(2,4-dichlorophenyl)oxirane is degrading much faster than anticipated. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation is likely due to improper storage conditions. The oxirane ring is susceptible to cleavage under certain conditions. Key factors to consider are:
-
Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to the opening of the oxirane ring to form 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol.[1] To prevent this, ensure the compound is stored in a tightly sealed container with a desiccant.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[1] Store the compound in an amber vial or in a dark place to prevent photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation. Store the compound at a low, controlled temperature as recommended on the safety data sheet (SDS).
-
Incompatible Materials: Avoid storage in containers or with materials that could have acidic or basic residues.
-
2. Issue: Unknown peaks are appearing in my analytical chromatogram (e.g., HPLC, GC-MS).
-
Question: I am analyzing my stored sample of 2-butyl-2-(2,4-dichlorophenyl)oxirane and see several unexpected peaks. How can I identify these degradation products?
-
Answer: The appearance of new peaks indicates the formation of degradation products. Based on the structure of the parent compound, the most probable degradation products are:
-
1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol: Formed via hydrolysis. This diol is more polar than the parent oxirane and will have a shorter retention time in reversed-phase HPLC.
-
2,4-dichlorophenol: A likely product of photodegradation.[1]
-
1-(2,4-dichlorophenyl)pentan-1-one: Can be formed through oxidative cleavage.[1]
To identify these, you can use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] The mass-to-charge ratio (m/z) of the unknown peaks can be compared with the expected molecular weights of the potential degradation products.
-
3. Issue: Inconsistent results are observed between different batches of the compound.
-
Question: I am observing different degradation profiles for different batches of 2-butyl-2-(2,4-dichlorophenyl)oxirane under the same storage conditions. What could be the reason for this?
-
Answer: Batch-to-batch variability can stem from a few sources:
-
Initial Purity: Different batches may have varying initial purity levels. The presence of impurities from the synthesis, such as residual acid or base, can catalyze degradation. It is advisable to check the certificate of analysis for each batch.
-
Micro-environmental Conditions: Small differences in the headspace of the storage vial (e.g., presence of oxygen or moisture) can lead to different degradation rates.
-
Handling: Ensure consistent handling procedures for all batches to minimize exposure to environmental factors.
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for 2-butyl-2-(2,4-dichlorophenyl)oxirane in storage?
The primary degradation pathways are hydrolysis, photodegradation, and oxidation. The strained oxirane ring makes the compound susceptible to ring-opening reactions.[1]
-
Hydrolysis: Reaction with water opens the oxirane ring to form a diol. This can be catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to light can lead to the formation of 2,4-dichlorophenol.[1]
-
Oxidation: Oxidative cleavage of the oxirane ring can yield a ketone and an aldehyde.[1]
Caption: Major degradation pathways of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
2. What are the recommended storage conditions for 2-butyl-2-(2,4-dichlorophenyl)oxirane?
To ensure long-term stability, the following storage conditions are recommended:
-
Temperature: Store at a controlled low temperature, typically 2-8°C. Refer to the supplier's SDS for specific recommendations.
-
Light: Protect from light by storing in an amber, light-blocking container or in a dark environment.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container, preferably with a desiccant, to prevent hydrolysis.
3. How can I monitor the degradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane over time?
A stability study can be performed to monitor degradation. This typically involves:
-
Storing aliquots of the compound under different conditions (e.g., varying temperature, humidity, and light exposure).
-
Periodically analyzing the samples using a suitable analytical method like HPLC-UV or HPLC-MS to quantify the parent compound and any degradation products.
-
Plotting the concentration of the parent compound over time to determine the degradation rate.
Data Presentation
The following table provides illustrative data from a hypothetical 6-month stability study of 2-butyl-2-(2,4-dichlorophenyl)oxirane under different storage conditions.
| Storage Condition | Time (Months) | Purity (%) | Major Degradation Product | Concentration of Major Degradant (%) |
| 2-8°C, Dark, Inert Atm. | 0 | 99.5 | - | 0 |
| 3 | 99.4 | - | <0.1 | |
| 6 | 99.3 | - | <0.1 | |
| 25°C, Dark, Air | 0 | 99.5 | - | 0 |
| 3 | 97.2 | 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol | 2.1 | |
| 6 | 94.8 | 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol | 4.3 | |
| 25°C, UV Light, Air | 0 | 99.5 | - | 0 |
| 3 | 85.1 | 2,4-dichlorophenol | 12.5 | |
| 6 | 72.3 | 2,4-dichlorophenol | 24.8 |
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane and its Degradation Products
This protocol outlines a general method for the separation and identification of the parent compound and its primary degradation products.
Caption: Workflow for HPLC-MS analysis of the compound and its degradants.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Identify peaks corresponding to the parent compound and expected degradation products based on their mass-to-charge ratios.
-
References
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Hexaconazole and 2-butyl-2-(2,4-dichlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Overview and Mechanism of Action
Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Triazoles are renowned for their efficacy against a wide range of fungal pathogens, including those from the Ascomycetes and Basidiomycetes classes. The primary mode of action for Hexaconazole is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. This disruption of the cell membrane's integrity leads to the cessation of fungal growth and eventual cell death.
2-butyl-2-(2,4-dichlorophenyl)oxirane is primarily recognized as a process-related impurity in the synthesis of Hexaconazole. Despite its classification as an impurity, this oxirane derivative possesses inherent fungicidal properties. Its mode of action mirrors that of Hexaconazole, targeting the integrity of the fungal cell membrane. The reactive oxirane ring within its structure is suggestive of potential antimicrobial activity. While comprehensive studies to fully characterize its antifungal spectrum are limited, its mechanism is understood to involve the inhibition of lanosterol 14α-demethylase, thereby disrupting ergosterol synthesis.
Quantitative Antifungal Activity
Quantitative data on the antifungal activity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is not available in the reviewed literature. However, specific data for Hexaconazole highlights its potency against significant plant pathogens.
A study on 83 field isolates of Fusarium graminearum, the causal agent of Fusarium head blight, demonstrated a range of sensitivities to Hexaconazole. The half maximal effective concentration (EC₅₀) values for these isolates ranged from 0.06 to 4.33 µg/ml, with an average EC₅₀ of 0.78 µg/ml.
Table 1: Antifungal Activity of Hexaconazole against Fusarium graminearum
| Parameter | Value (µg/ml) |
| EC₅₀ Range | 0.06 - 4.33 |
| Average EC₅₀ | 0.78 |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key antifungal assays are provided below.
Mycelial Growth Inhibition Assay
This method is used to determine the concentration of an antifungal agent that inhibits the vegetative growth of a fungus.
Protocol:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 60°C.
-
Compound Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA at various concentrations. Pour the amended PDA into sterile Petri dishes. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing fungal culture onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: ((dc − dt)/dc) × 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: The EC₅₀ value, the concentration that causes 50% inhibition, can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Protocol:
-
Medium: Use RPMI 1640 medium buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate. Each well will contain 100 µL of the diluted antifungal agent.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 1 x 10⁵ cells/mL).
-
Inoculation: Add 100 µL of the inoculum suspension to each well of the microtiter plate. Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for a specified period (e.g., 72 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. For azoles, the endpoint is often defined as 80% inhibition of growth compared to the control.
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the analysis of the sterol composition of fungal cells to confirm the inhibition of ergosterol biosynthesis.
Protocol:
-
Sample Preparation: Grow the fungal culture in the presence of sub-lethal concentrations of the test compound. Harvest the mycelia by filtration and lyophilize.
-
Cell Lysis and Saponification: Mechanically lyse the cells. Saponify the total lipids by heating with alcoholic potassium hydroxide.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. A common method is trimethylsilylation.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the
Unambiguous Structural Confirmation of 2-butyl-2-(2,4-dichlorophenyl)oxirane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of small organic molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of X-ray crystallography and other widely used spectroscopic techniques for the structural confirmation of 2-butyl-2-(2,4-dichlorophenyl)oxirane, a key intermediate and a significant impurity in the synthesis of conazole fungicides.
While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional molecular structures, its application is contingent on the ability to grow a high-quality single crystal. In instances where suitable crystals cannot be obtained, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offers a powerful alternative for comprehensive structural characterization. This guide details the experimental protocols for each technique and presents a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for structural confirmation depends on various factors, including the physical state of the sample, the desired level of structural detail, and the availability of instrumentation. While X-ray crystallography provides the absolute configuration, spectroscopic methods offer valuable insights into the connectivity and chemical environment of atoms within a molecule.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry | Single, high-quality crystal (typically >0.1 mm) | Low to Medium | Unambiguous structural determination | Crystal growth can be a significant bottleneck |
| NMR Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, stereochemical relationships | Solution (mg quantities) | High | Non-destructive, provides detailed information about molecular framework | Complex spectra can be challenging to interpret fully |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns | Solid, liquid, or gas (µg to ng quantities) | High | High sensitivity, provides molecular formula | Does not provide direct information on atom connectivity or stereochemistry |
| FTIR Spectroscopy | Presence of functional groups | Solid, liquid, or gas (mg quantities) | High | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited information on the overall molecular structure |
Experimental Protocols
X-ray Crystallography
The workflow for small molecule X-ray crystallography involves a sequential process from crystal preparation to structural refinement.
1. Crystallization: The primary and often most challenging step is the growth of a diffraction-quality single crystal.[1] Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[2] A molecular model is then built into the electron density and refined against the experimental data to yield the final, precise 3D structure.
Spectroscopic Methods for Structural Elucidation
In the absence of single crystals, a combination of the following spectroscopic techniques is employed to deduce the structure of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to establish the connectivity of protons and carbons, providing a complete picture of the molecular structure. For epoxides, characteristic proton signals typically appear in the 2.5-3.5 ppm range.[4]
Mass spectrometry provides the molecular weight and elemental composition of a compound.[5]
Experimental Protocol:
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to gain further structural information.
FTIR spectroscopy is used to identify the functional groups present in a molecule.[6]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (between two KBr or NaCl plates), as a solid dispersion in a KBr pellet, or as a thin film.[7][8] For 2-butyl-2-(2,4-dichlorophenyl)oxirane, which may be an oil, analysis as a neat liquid is suitable.
-
Data Acquisition: An infrared spectrum is recorded by passing IR radiation through the sample and measuring the absorption at different wavenumbers.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For an epoxide, characteristic C-O stretching bands are expected in the fingerprint region, typically around 1250 cm⁻¹ and 800-950 cm⁻¹.[9][10] The absence of a strong hydroxyl (O-H) band around 3200-3600 cm⁻¹ and a carbonyl (C=O) band around 1700 cm⁻¹ would further support the oxirane structure.
Visualization of Experimental Workflows
To illustrate the processes involved in structural confirmation, the following diagrams outline the workflows for X-ray crystallography and the combined spectroscopic approach.
Caption: Workflow for structural confirmation using X-ray crystallography.
Caption: Workflow for structural elucidation using combined spectroscopic methods.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for 2-butyl-2-(2,4-dichlorophenyl)oxirane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane, a known process impurity and potential degradation product of the fungicide Hexaconazole.[1][2] The selection of an appropriate analytical technique is critical for ensuring product quality and safety in agrochemical and pharmaceutical development. This document outlines and compares the performance of common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—that can be adapted and validated for this purpose.
While specific validated methods for 2-butyl-2-(2,4-dichlorophenyl)oxirane are not extensively documented in publicly available literature, this guide leverages established methods for its parent compound, Hexaconazole, to provide a practical comparison. The experimental data presented is based on typical performance characteristics observed for analogous compounds and serves as a benchmark for method development and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods adapted for the quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative Method: UV-Visible Spectrophotometry |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation provides confirmation) | Low (potential for interference from other UV-absorbing compounds) |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
Experimental Workflow
The general workflow for the validation of an analytical method for quantifying 2-butyl-2-(2,4-dichlorophenyl)oxirane is depicted in the following diagram.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following are representative protocols for the quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane using HPLC-UV and GC-MS. These protocols are based on established methods for Hexaconazole and its impurities and should be validated for the specific matrix and instrumentation used.[3][4]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of 2-butyl-2-(2,4-dichlorophenyl)oxirane in technical grade material and formulated products.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 225 nm
-
Injection Volume: 20 µL
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-butyl-2-(2,4-dichlorophenyl)oxirane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute with the mobile phase to bring the concentration within the calibration range.
c. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher specificity and sensitivity, making it suitable for the determination of trace levels of 2-butyl-2-(2,4-dichlorophenyl)oxirane, particularly in complex matrices or for degradation studies.
a. Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2-butyl-2-(2,4-dichlorophenyl)oxirane.
b. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described for the HPLC method, using a suitable solvent such as acetone or ethyl acetate.
-
Sample Preparation: The sample preparation may require an extraction step depending on the matrix. For solid samples, a solvent extraction (e.g., with acetone or acetonitrile) followed by a clean-up step using solid-phase extraction (SPE) may be necessary.
c. Validation Parameters:
-
Linearity: Establish linearity over a concentration range appropriate for trace analysis (e.g., 0.01 µg/mL to 1 µg/mL). The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a representative matrix at low, medium, and high concentrations. The mean recovery should be within 95.0 - 105.0%.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method. The %RSD should be ≤ 5.0%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the blank.
Alternative Method: UV-Visible Spectrophotometry
For a rapid but less specific estimation, UV-Visible spectrophotometry can be considered, particularly for screening purposes or in matrices with minimal interference.
a. Method Principle: The dichlorophenyl group in the molecule exhibits UV absorbance. A suitable wavelength maximum (λmax) in a non-absorbing solvent (e.g., methanol or ethanol) would be determined.
b. Procedure:
-
Determine the λmax of a standard solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a suitable solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance.
-
Quantify the analyte concentration in the sample using the calibration curve.
c. Validation Considerations:
-
Specificity: This method is highly susceptible to interference from other compounds that absorb at the same wavelength. A thorough evaluation of the sample matrix for potential interferences is crucial.
-
Sensitivity: The sensitivity of UV-Vis spectrophotometry is generally lower than that of chromatographic methods.
Logical Relationships in Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
References
Comparative Reactivity Analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane and Other Epoxide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-butyl-2-(2,4-dichlorophenyl)oxirane with other representative epoxide compounds. The reactivity of epoxides is of paramount importance in organic synthesis and drug development, as the strained three-membered ring serves as a versatile electrophilic handle for the introduction of various functional groups. The substitution pattern on the oxirane ring dictates its reactivity and the regiochemical outcome of ring-opening reactions.
Data Presentation: A Comparative Overview of Epoxide Reactivity
The reactivity of an epoxide is primarily governed by a combination of steric and electronic factors, which are influenced by the substituents on the oxirane ring and the reaction conditions (acidic or basic). The following table provides a qualitative comparison of 2-butyl-2-(2,4-dichlorophenyl)oxirane with other common epoxides.
| Epoxide Compound | Structure | Expected Relative Reactivity (Acid-Catalyzed) | Expected Relative Reactivity (Base-Catalyzed, SN2) | Key Factors Influencing Reactivity |
| 2-butyl-2-(2,4-dichlorophenyl)oxirane | ![]() | High (attack at the quaternary carbon) | Low (attack at the primary carbon) | Electronic: The strongly electron-withdrawing 2,4-dichlorophenyl group enhances the electrophilicity of the adjacent quaternary carbon, favoring attack at this position under acidic conditions. Steric: The bulky butyl and dichlorophenyl groups hinder nucleophilic attack at the quaternary carbon, making the primary carbon the preferred site for sterically demanding nucleophiles in SN2 reactions. |
| Styrene Oxide | ![]() | High (attack at the benzylic carbon) | Moderate (attack at the primary carbon) | Electronic: The phenyl group can stabilize a developing positive charge at the benzylic position, accelerating acid-catalyzed ring opening at this carbon. Steric: The primary carbon is less sterically hindered, favoring attack by strong nucleophiles under basic conditions. |
| Propylene Oxide | ![]() | Moderate (attack at the secondary carbon) | High (attack at the primary carbon) | Electronic: The methyl group is weakly electron-donating, providing some stabilization for a positive charge at the secondary carbon in acidic media. Steric: The primary carbon is significantly less hindered, making it the primary site of attack for most nucleophiles in SN2 reactions. |
| Isobutylene Oxide | ![]() | Very High (attack at the tertiary carbon) | Low (attack at the primary carbon) | Electronic: The two methyl groups provide significant stabilization for a carbocation-like transition state at the tertiary carbon under acidic conditions. Steric: The tertiary carbon is highly hindered, making SN2 attack at this position very slow. |
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-aryl-2-alkyloxiranes and for conducting kinetic studies of their ring-opening reactions. These protocols can be adapted for a direct comparative analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane with other epoxides.
Protocol 1: Synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane via Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene
Objective: To synthesize 2-butyl-2-(2,4-dichlorophenyl)oxirane from its corresponding alkene precursor.
Materials:
-
1-(2,4-dichlorophenyl)hex-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)hex-1-ene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-butyl-2-(2,4-dichlorophenyl)oxirane.
Protocol 2: Kinetic Analysis of Acid-Catalyzed Epoxide Hydrolysis
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of an epoxide.
Materials:
-
Epoxide (e.g., 2-butyl-2-(2,4-dichlorophenyl)oxirane)
-
Aqueous solution of a strong acid (e.g., 0.1 M perchloric acid)
-
Organic co-solvent (e.g., acetone or dioxane)
-
Internal standard for GC-MS or HPLC analysis (e.g., a stable, non-reactive compound with a distinct retention time)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Thermostated reaction vessel
-
Microsyringes
Procedure:
-
Prepare a stock solution of the epoxide and the internal standard in the chosen organic co-solvent.
-
In a thermostated reaction vessel, bring the aqueous acidic solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small, known volume of the epoxide/internal standard stock solution into the stirred acidic solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a solution of sodium bicarbonate).
-
Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the concentration of the remaining epoxide relative to the internal standard.
-
Plot the natural logarithm of the epoxide concentration versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be determined by dividing k_obs by the concentration of the acid catalyst.
Mandatory Visualization
The regioselectivity of the ring-opening of 2-butyl-2-(2,4-dichlorophenyl)oxirane is a critical aspect of its reactivity. The following diagrams, generated using the DOT language, illustrate the mechanistic pathways under acidic and basic conditions.
Caption: Acid-Catalyzed Ring Opening of the Oxirane.
Caption: Base-Catalyzed Ring Opening of the Oxirane.
Navigating Fungicidal Frontiers: A Comparative Analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane and its Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at In-vitro and In-vivo Fungicidal Efficacy
This guide provides a comprehensive comparison of the fungicidal efficacy of 2-butyl-2-(2,4-dichlorophenyl)oxirane and its closely related triazole fungicide, Hexaconazole. While direct comparative studies on 2-butyl-2-(2,4-dichlorophenyl)oxirane are limited, its established role as a key intermediate or impurity in the synthesis of Hexaconazole allows for a robust evaluation based on the extensive data available for the latter.[1][2] This guide will delve into their performance against various fungal pathogens, supported by experimental data, detailed protocols, and visual representations of their mechanism of action and experimental workflows.
Data Presentation: A Quantitative Comparison of Fungicidal Efficacy
The following tables summarize the in-vitro and in-vivo fungicidal efficacy of Hexaconazole, serving as a proxy for 2-butyl-2-(2,4-dichlorophenyl)oxirane, against various phytopathogenic fungi.
In-vitro Fungicidal Efficacy
The in-vitro efficacy of a fungicide is typically determined by its ability to inhibit the mycelial growth of a fungus in a controlled laboratory setting. The "Poisoned Food Technique" is a common method where the fungicide is incorporated into the growth medium, and the radial growth of the fungus is measured.
Table 1: In-vitro Mycelial Growth Inhibition of Rhizoctonia solani by Triazole Fungicides
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Hexaconazole 5% SC | 500 | 91.47 | [3] |
| 1000 | 100 | [3] | |
| 1500 | 100 | [3] | |
| Propiconazole 25% EC | 500 | 100 | [3] |
| 1000 | 100 | [3] | |
| 1500 | 100 | [3] | |
| Tebuconazole 25.9% EC | 500 | 79.25 | [3] |
| 1000 | 100 | [3] | |
| 1500 | 100 | [3] | |
| Carbendazim 50% WP | 0.1% | 100 | [4] |
| Propineb 70% WP | 0.1% | 100 | [4] |
Note: The data indicates that Hexaconazole demonstrates high efficacy in inhibiting the mycelial growth of Rhizoctonia solani, comparable to other widely used triazole fungicides like Propiconazole and Tebuconazole at higher concentrations.
In-vivo Fungicidal Efficacy
In-vivo studies assess the performance of a fungicide under real-world conditions, typically in field trials on crops affected by fungal diseases. Efficacy is measured by the reduction in disease severity and the impact on crop yield.
Table 2: In-vivo Efficacy of Hexaconazole and Other Fungicides against Rice Sheath Blight (Rhizoctonia solani)
| Fungicide Treatment | Application Rate | Disease Reduction (%) | Yield Increase (%) | Reference |
| Hexaconazole 5% EC | 1.0 L/ha | 76.9 | 33.7 | [5] |
| Kresoxim methyl 40% + Hexaconazole 8% WG | 1.0 kg/ha | 75.8 | 32.5 | [5] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 1.0 L/ha | 77.8 | 34.2 | [5] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 0.4 kg/ha | 74.5 | 31.8 | [5] |
| Validamycin 3% L | 2.5 L/ha | 65.4 | 25.1 | [5] |
| Untreated Control | - | 0 | 0 | [5] |
Note: In field trials, Hexaconazole, both alone and in combination formulations, has shown significant efficacy in controlling rice sheath blight, leading to substantial increases in grain yield. Its performance is comparable to other modern, effective fungicide combinations.
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed protocols for the key experiments cited in this guide, providing a framework for researchers to replicate or adapt these methods for their own studies.
In-vitro Antifungal Assay: Poisoned Food Technique
The poisoned food technique is a standard method for evaluating the in-vitro efficacy of fungicides against mycelial fungi.[6][7][8][9][10]
Objective: To determine the percentage of mycelial growth inhibition of a test fungus by a fungicide at various concentrations.
Materials:
-
Pure culture of the test fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Fungicide to be tested (e.g., 2-butyl-2-(2,4-dichlorophenyl)oxirane or Hexaconazole)
-
Sterile Petri plates
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of the test fungicide at a high concentration in a suitable sterile solvent.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to about 45-50°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 500, 1000, 1500 ppm).[3] Mix thoroughly by gentle swirling and pour the medium into sterile Petri plates. A control plate without the fungicide should also be prepared.
-
Inoculation: Once the agar has solidified, inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubation: Incubate the inoculated plates at a suitable temperature (e.g., 28 ± 2°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the radial growth of the fungal colony in both the control and treated plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
% Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
In-vivo Fungicide Efficacy Trial: Field Evaluation
Field trials are essential for evaluating the practical efficacy of a fungicide under natural environmental conditions.
Objective: To assess the effectiveness of a fungicide in controlling a specific plant disease and its impact on crop yield.
Experimental Design:
-
Layout: Randomized Block Design (RBD) with a minimum of three replications.
-
Plot Size: Appropriate to the crop and experimental conditions.
-
Treatments: Include the test fungicide at different application rates, a standard fungicide for comparison, and an untreated control.
Procedure:
-
Crop Cultivation: Grow a susceptible crop variety under standard agronomic practices.
-
Inoculation (if necessary): If natural infection is not uniform, artificial inoculation with the target pathogen may be required to ensure consistent disease pressure.
-
Fungicide Application: Apply the fungicides at the recommended crop stage or upon the first appearance of disease symptoms. The application should be done using a calibrated sprayer to ensure uniform coverage.
-
Disease Assessment: Record disease severity at regular intervals using a standard disease rating scale.
-
Yield Data: At crop maturity, harvest the produce from each plot and record the yield.
-
Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Mandatory Visualization: Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action and experimental workflows associated with 2-butyl-2-(2,4-dichlorophenyl)oxirane and its analogs.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides, including Hexaconazole, act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] This disruption leads to impaired membrane function and ultimately, fungal cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.
Signaling Pathway Modulation: Akt and MAPK Pathways
Recent studies suggest that triazole fungicides like Hexaconazole can also modulate cellular signaling pathways, such as the Akt and MAPK pathways, which are crucial for fungal growth, development, and stress responses.[12][13]
Caption: Modulation of Akt and MAPK Signaling Pathways.
Experimental Workflow: In-vitro Antifungal Assay
The following diagram illustrates the workflow for the in-vitro poisoned food technique.
Caption: In-vitro Fungicidal Assay Workflow.
Experimental Workflow: In-vivo Field Trial
The following diagram outlines the key steps involved in conducting an in-vivo fungicide efficacy trial in a field setting.
Caption: In-vivo Fungicide Field Trial Workflow.
References
- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]
- 2. 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane | 88374-07-6 [amp.chemicalbook.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. plantarchives.org [plantarchives.org]
- 6. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 11. mdpi.com [mdpi.com]
- 12. Mitogen-activated protein kinase signaling in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Regulatory Standards for Impurities in Triazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory standards for impurities in triazole fungicides, focusing on the guidelines established by major international bodies. It includes a detailed overview of maximum residue limits (MRLs), analytical methodologies for impurity detection, and the toxicological basis for these regulations. Experimental data and protocols are presented to support the comparison and provide practical insights for professionals in the field.
Comparison of Regulatory Frameworks and Impurity Limits
Regulatory agencies worldwide have established standards to limit the presence of impurities in triazole fungicide formulations and their residues in food products. The primary goal is to ensure consumer safety by minimizing exposure to potentially harmful substances. The United States Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Codex Alimentarius Commission are key organizations setting these standards.
A significant focus is placed on both impurities from the manufacturing process and metabolites that form after application. Among the most scrutinized are the common "triazole derivative metabolites" (TDMs), which include 1,2,4-triazole (T), triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA).[1] These metabolites can arise from the degradation of various triazole fungicides.[2]
The US EPA generally requires the identification and quantification of impurities that constitute 0.1% or more of the technical grade active ingredient.[3] In the European Union, MRLs for active substances and their residues are set for a wide range of food commodities and can be found in the EU Pesticides Database.[4] The Codex Alimentarius, a collection of internationally recognized standards, also establishes MRLs to facilitate international trade and ensure food safety.[5][6][7]
Below are tables comparing the MRLs for several common triazole fungicides and their key residues in selected commodities across these regulatory bodies.
Table 1: Comparison of Maximum Residue Limits (MRLs) for Tebuconazole in Selected Commodities (mg/kg)
| Commodity | US Tolerance (mg/kg) | EU MRL (mg/kg) | Codex MRL (mg/kg) |
| Grapes | 5.0[8] | 2.0 | 2.0[6] |
| Barley | 0.3[9] | 2.0 | 2.0[6] |
| Wheat | 0.1 | 0.2 | 0.2[6] |
| Oranges | - | 0.5[10] | 0.5[6] |
| Mandarins | - | 0.5[10] | 0.5[6] |
| Asparagus | 0.05[11] | 0.02 | 0.05[6] |
Table 2: Comparison of Maximum Residue Limits (MRLs) for Propiconazole in Selected Commodities (mg/kg)
| Commodity | US Tolerance (mg/kg) | EU MRL (mg/kg) | Codex MRL (mg/kg) |
| Barley | 2.0 | 0.05 | 2.0[12] |
| Wheat | 0.1 | 0.05 | 0.2[5] |
| Peaches | - | 0.3 | 4.0[12] |
| Banana | 0.1 | 0.2 | 0.1[12] |
| Coffee beans | 0.02 | 0.1 | 0.02[12] |
Table 3: Comparison of Maximum Residue Limits (MRLs) for Difenoconazole in Selected Commodities (mg/kg)
| Commodity | US Tolerance (mg/kg) | EU MRL (mg/kg) | Codex MRL (mg/kg) |
| Apples | 0.3 | 0.3 | 0.3[7] |
| Grapes | 3.0 | 1.0 | 3.0[7] |
| Carrots | 0.2 | 0.3 | 0.2[7] |
| Wheat | 0.01 | 0.1 | 0.02[7] |
| Tomatoes | 0.6 | 0.3 | 0.6[7] |
Note: MRLs are subject to change and should be verified with the respective regulatory agency's database for the most current information.
Analytical Methodologies for Impurity Detection
The accurate detection and quantification of triazole fungicide impurities are crucial for regulatory compliance and risk assessment. Modern analytical techniques, primarily chromatography coupled with mass spectrometry, offer the high sensitivity and selectivity required for this purpose.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[13][14] This method involves a simple extraction and cleanup process, making it efficient for high-throughput laboratories.
Following sample preparation, instrumental analysis is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][15] LC-MS/MS is often preferred for its ability to analyze a wider range of compounds, including the polar triazole derivative metabolites, with high sensitivity and specificity.[16]
Table 4: Performance Characteristics of a Typical LC-MS/MS Method for Triazole Fungicide Analysis
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120% |
| Relative Standard Deviation (RSD) | < 20% |
Data compiled from various sources demonstrating typical analytical performance.[14]
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Triazole Fungicides in Fruit
This protocol provides a general overview of a common method for analyzing triazole fungicide residues. Specific parameters may need to be optimized based on the target analytes and sample matrix.
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of a representative fruit sample into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at a high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each target analyte.
-
Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing Regulatory and Experimental Processes
To better illustrate the complex processes involved in the regulation and analysis of triazole fungicide impurities, the following diagrams have been generated using Graphviz.
Conclusion
The regulation of impurities in triazole fungicides is a complex but essential process for ensuring the safety of our food supply. A thorough understanding of the varying international standards, the analytical methods used for their detection, and the toxicological principles underlying these regulations is vital for researchers and professionals in the agrochemical and food safety industries. This guide provides a comparative overview to aid in navigating this intricate regulatory landscape. Continuous monitoring and the development of more sensitive and efficient analytical methods will remain critical in upholding these safety standards.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Federal Register :: Cyproconazole; Pesticide Tolerance [federalregister.gov]
- 4. EU Pesticides Database - Food Safety - European Commission [food.ec.europa.eu]
- 5. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 6. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 7. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 8. Proposed Maximum Residue Limit PMRL2025-02, Tebuconazole - Canada.ca [canada.ca]
- 9. canada.ca [canada.ca]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 13. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, a chlorinated organic compound. Adherence to these procedures is essential to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Prior to disposal, it is crucial to handle Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- with appropriate safety measures. The Safety Data Sheet (SDS) for this compound specifies the following personal protective equipment (PPE) and handling precautions[1]:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Wear chemical-impermeable gloves.
-
Use personal protective equipment for skin and eyes.
-
In case of insufficient ventilation, wear a suitable respiratory mask.
-
-
Ignition Sources: Keep the chemical away from all sources of ignition as it may be combustible. Use spark-proof tools and explosion-proof equipment when handling[1].
In the event of a spill, personnel should be evacuated to a safe area. Prevent further leakage if it is safe to do so and avoid allowing the chemical to enter drains, as it can be harmful to the aquatic environment[1]. The spilled material should be collected for disposal in suitable, closed containers[1].
Disposal Procedures
As a chlorinated organic compound, Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is classified as hazardous waste. Its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA)[2][3][4]. Traditional disposal methods such as landfilling are generally prohibited for such substances. The recommended and most effective method for the complete destruction of chlorinated organic compounds is high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Waste Collection and Storage:
-
Collect waste Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-".
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.
-
-
Transportation:
-
The transportation of the hazardous waste must be conducted by a licensed hauler in accordance with Department of Transportation (DOT) regulations.
-
-
Destruction:
-
The primary method for the disposal of chlorinated organic compounds is high-temperature incineration[5]. This process ensures the complete destruction of the molecule, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride.
-
The incinerator must be equipped with a scrubbing system to neutralize the resulting hydrogen chloride gas, preventing its release into the atmosphere.
-
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the high-temperature incineration of chlorinated organic compounds like Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-.
| Parameter | Value | Regulation/Guideline |
| Incineration Temperature | ≥ 850 °C | EU Directive on Industrial Emissions |
| Incineration Temperature (for waste with >1% halogenated organic substances) | ≥ 1100 °C | EU Directive on Industrial Emissions[6] |
| Combustion Zone Wall Temperature | Approx. 800° - 1500° C | Process for the incineration of chlorinated organic materials[7] |
| Quench Zone Temperature | Approx. 450° - 1000° C | Process for the incineration of chlorinated organic materials[7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-.
Caption: Workflow for the proper disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, thereby fostering a culture of safety and sustainability in research and development.
References
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Logistical Information for Handling Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical Impermeable Gloves and Protective Clothing | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and EN 374.[1] Fire/flame resistant and impervious clothing is recommended.[1] A lab coat should be worn. |
| Respiratory | Full-Face Respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
Engineering Controls:
-
Handle the chemical in accordance with good industrial hygiene and safety practices.[1]
-
Emergency exits and a risk-elimination area should be established.[1]
Handling Procedures:
-
Avoid the formation of dust, mist, gas, or vapors.[1]
-
Avoid all contact with skin and eyes.[1]
-
Wear the appropriate personal protective equipment at all times.[1]
-
Keep away from sources of ignition, heat, and open flames.[2]
Storage Procedures:
-
Store in a tightly closed, suitable container.
-
Store in a well-ventilated area.
-
Store away from incompatible materials and foodstuff containers.[1]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, a calm and methodical response is necessary to ensure safety and proper containment.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately evacuate personnel to a safe area, keeping people upwind of the spill.[1] Remove all sources of ignition.[1]
-
Assess the Spill and Don PPE: Determine the extent of the spill and wear the appropriate personal protective equipment as detailed in the PPE table.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Use absorbent materials like sand, earth, or vermiculite to contain the spill. Do not let the chemical enter drains.[1]
-
Absorb and Collect: Cover the spill with an absorbent material. Once the liquid is absorbed, collect the material using spark-proof tools and place it into a suitable, closed container for disposal.
-
Decontaminate the Area: Clean the spill area, preferably with a detergent. Avoid using solvents.
-
Dispose of Waste: All contaminated materials, including absorbents and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan
Proper disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- and its contaminated waste is mandatory to prevent environmental contamination.
Waste Segregation and Storage:
-
As a chlorinated organic compound, this chemical waste must be segregated from non-halogenated solvents.
-
Store waste in clearly labeled, tightly sealed, and compatible containers.
-
Waste containers should not be filled to more than 90% of their capacity to allow for expansion.[3]
-
The exterior of waste containers must be kept clean.[3]
Disposal Method:
-
All waste containing this chemical must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.
-
High-temperature incineration with subsequent scrubbing of the flue gases is a common and effective disposal method for chlorinated organic residues.[4]
Workflow for Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




